molecular formula C9H16N2O2 B145506 Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate CAS No. 132414-79-0

Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate

Cat. No.: B145506
CAS No.: 132414-79-0
M. Wt: 184.24 g/mol
InChI Key: SULDDMOQJXWUNO-UHFFFAOYSA-N
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Description

Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate ( 132414-79-0) is a hexahydropyrrolopyrrole derivative of significant interest in medicinal and organic chemistry as a versatile synthetic building block. This bicyclic compound, with the molecular formula C9H16N2O2 and a molecular weight of 184.24 g/mol, serves as a privileged scaffold for constructing more complex molecules . The hydrogenated pyrrolo[3,4-b]pyrrole core is a key structural motif found in compounds with a wide range of biological activities, including agonists for serotonin 5-HT receptors, antagonists of integrin VLA-4, and structural analogs of antibacterial fluoroquinolones . Furthermore, octahydro-pyrrolo[3,4-b]pyrrole derivatives have been investigated for their use as potent histamine-3 receptor ligands, highlighting the therapeutic potential of this chemical class . The synthetic utility of this scaffold was demonstrated in a novel, metal-free domino reaction for preparing polyfunctional hexahydropyrrolo[3,4-b]pyrroles, which provides a streamlined route to this heterocyclic system with high chemo- and stereoselectivity . Researchers can also access the specific cis-stereoisomer of this compound (CAS 894854-14-9) for studies requiring defined stereochemistry [citation:4). This product is intended for research applications only and is not approved for human therapeutic or veterinary use. It is recommended to store the compound sealed in a dry environment at 2-8°C to ensure stability .

Properties

IUPAC Name

ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-2-13-9(12)11-5-7-3-4-10-8(7)6-11/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULDDMOQJXWUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC2CCNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598081
Record name Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
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Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132414-79-0
Record name Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=132414-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate Scaffold: A Cornerstone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced specificity and efficacy is a central challenge in medicinal chemistry. In this pursuit, the design and synthesis of rigid, three-dimensional molecular scaffolds have become paramount. Among these, the hexahydropyrrolo[3,4-b]pyrrole core has emerged as a privileged structure, particularly in the development of kinase inhibitors and central nervous system (CNS) agents. This technical guide provides a comprehensive overview of Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate and its closely related analogs, detailing its synthesis, chemical properties, and critical role as a versatile building block in contemporary drug discovery.

The Hexahydropyrrolo[3,4-b]pyrrole Scaffold: A Privileged Framework

The hexahydropyrrolo[3,4-b]pyrrole ring system is a bicyclic diamine that offers a rigid, conformationally constrained framework. This rigidity is highly advantageous in drug design as it can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty upon binding. The presence of two nitrogen atoms at key positions allows for diverse functionalization, enabling the exploration of a wide chemical space to optimize pharmacokinetic and pharmacodynamic properties.

Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate, with the chemical formula C9H16N2O2 and CAS number 132414-79-0, is a key intermediate in the synthesis of various complex molecules.[1] The ethyl carboxylate group serves as a protecting group for one of the secondary amines, allowing for selective reactions at the other nitrogen atom. This controlled reactivity is fundamental to its utility as a building block in multi-step syntheses.

A closely related and more frequently cited analog is the tert-butyl (Boc) protected version, cis-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS No. 180975-51-3).[2] The choice between an ethyl or tert-butyl carbamate protecting group often depends on the specific reaction conditions and the desired deprotection strategy in subsequent synthetic steps.

A summary of the key physicochemical properties of Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate and its tert-butyl analog is presented below.

PropertyEthyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylatecis-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
CAS Number 132414-79-0[1]180975-51-3[2]
Molecular Formula C9H16N2O2[1]C11H20N2O2[2]
Molecular Weight 184.23 g/mol 212.29 g/mol [3]
Appearance Not specifiedSolid[3]
Boiling Point Not specified295.4±13.0 °C (Predicted)[2]
Density Not specified1.076 g/cm³[2]
Synthesis of the Hexahydropyrrolo[3,4-b]pyrrole Core

The synthesis of the hexahydropyrrolo[3,4-b]pyrrole scaffold is a multi-step process that can be achieved through various synthetic routes. A common approach involves the construction of the pyrrole ring followed by reduction and cyclization. The Paal-Knorr pyrrole synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, is a foundational method for forming the pyrrole ring.[4]

Below is a generalized, representative workflow for the synthesis of a protected hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate intermediate.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Protection & Final Intermediate Start 1,4-Dicarbonyl Precursor & Primary Amine Pyrrole Substituted Pyrrole Formation (e.g., Paal-Knorr) Start->Pyrrole Condensation Reduction Pyrrole Ring Reduction (e.g., Catalytic Hydrogenation) Pyrrole->Reduction Reduction Cyclization Intramolecular Cyclization Reduction->Cyclization Activation & Ring Closure Core Hexahydropyrrolo[3,4-b]pyrrole Core Cyclization->Core Protection N-Protection (e.g., with Ethyl Chloroformate) Core->Protection FinalProduct Ethyl hexahydropyrrolo[3,4-b]pyrrole- 5(1H)-carboxylate Protection->FinalProduct

Caption: Generalized synthetic workflow for Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate.

Step 1: Pyrrole Formation (Paal-Knorr Type Reaction)

  • To a solution of a suitable 1,4-dicarbonyl precursor in an appropriate solvent (e.g., acetic acid), add an equimolar amount of a primary amine.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pyrrole derivative.

Step 2: Reduction and Cyclization

  • Dissolve the crude pyrrole derivative in a suitable solvent (e.g., methanol or ethanol).

  • Add a hydrogenation catalyst (e.g., Palladium on carbon).

  • Subject the mixture to a hydrogen atmosphere (at a suitable pressure) and stir until the reaction is complete (monitored by TLC or gas chromatography).

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude hexahydropyrrolo[3,4-b]pyrrole core.

Step 3: N-Protection

  • Dissolve the crude bicyclic amine in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.

  • Add a base (e.g., triethylamine) followed by the dropwise addition of ethyl chloroformate.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield the final product.

Applications in Drug Discovery

The hexahydropyrrolo[3,4-b]pyrrole scaffold is a key component in a variety of biologically active compounds, particularly those targeting protein kinases and CNS receptors.[6] Its rigid structure allows it to mimic peptide motifs and fit into specific binding pockets with high affinity.

Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7] The pyrrole and fused pyrrole ring systems are prevalent in many approved and investigational kinase inhibitors.[8] The hexahydropyrrolo[3,4-b]pyrrole core can serve as a central scaffold to which various pharmacophoric groups are attached to target the ATP-binding site of kinases such as EGFR and VEGFR.[9][10]

The development of drugs that act on the CNS requires molecules that can cross the blood-brain barrier. The physicochemical properties of the hexahydropyrrolo[3,4-b]pyrrole scaffold, including its three-dimensional shape and the potential for hydrogen bonding, can be tuned to enhance brain penetration.[11] This makes it a valuable building block for the synthesis of agents targeting neurological disorders.[12]

Drug_Discovery_Workflow cluster_targets Potential Therapeutic Targets Intermediate Ethyl hexahydropyrrolo[3,4-b]pyrrole- 5(1H)-carboxylate (Protected Core) Deprotection Deprotection of Secondary Amine Intermediate->Deprotection Functionalization Coupling with Pharmacophoric Groups Deprotection->Functionalization Final_Compound Final Drug Candidate Functionalization->Final_Compound Kinase Kinase Inhibitors (e.g., for Cancer) Final_Compound->Kinase Biological Activity CNS CNS Agents (e.g., for Neurological Disorders) Final_Compound->CNS Biological Activity

Caption: Role of the protected scaffold in the drug discovery workflow.

Characterization and Analytical Methods

The structural elucidation and purity assessment of Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate and its derivatives are typically performed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure, providing information about the connectivity of atoms and the chemical environment of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl group of the ethyl carbamate.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound.

While specific spectral data for the title ethyl ester is not available in the searched literature, data for related pyrrole carboxylates can be found in various chemical databases and publications, which can serve as a reference for expected chemical shifts and fragmentation patterns.[13]

Safety and Handling

Standard laboratory safety precautions should be taken when handling this and related compounds. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood.[16]

Conclusion

Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is a valuable and versatile building block in medicinal chemistry. Its rigid, bicyclic core structure provides a solid foundation for the design of potent and selective therapeutic agents. While detailed experimental data for this specific ethyl ester is sparse in the public domain, the extensive research on the broader class of hexahydropyrrolo[3,4-b]pyrrole derivatives underscores the importance of this scaffold. The continued exploration of this chemical space is likely to yield novel drug candidates for a range of diseases, from cancer to neurological disorders. Researchers and drug development professionals can leverage the fundamental principles outlined in this guide to effectively incorporate this privileged scaffold into their discovery programs.

References

  • Bhardwaj, V., et al. (2015).
  • ResearchGate. (n.d.). Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. Retrieved from [Link]

  • ChemWhat. (n.d.). Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid, hexahydro-, ethyl ester CAS#: 132414-79-0. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid, hexahydro-, ethyl ester. Retrieved from [Link]

  • CP Lab Safety. (n.d.). tert-butyl (3aR, 6aR)-2, 3, 3a, 4, 6, 6a-hexahydro-1H-pyrrolo[3, 4-b]pyrrole-5-carboxylate, min 97%, 10 grams. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014139978A1 - New octahydro-pyrrolo[3,4-c]-pyrrole derivatives and analogs thereof as autotaxin inhibitors.
  • PubMed. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Retrieved from [Link]

  • National Institutes of Health. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Yang, T. H., et al. (2020). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceuticals, 13(10), 282.
  • MDPI. (2022). Design, Synthesis, and Evaluation of Pyrrole-Based Selective MAO-B Inhibitors with Additional AChE Inhibitory and Neuroprotective Properties Identified via Virtual Screening. Retrieved from [Link]

  • ResearchGate. (2000). (PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Retrieved from [Link]

  • Metwally, A. M., et al. (2020). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 27(29), 4816-4848.
  • PubMed. (2023). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Retrieved from [Link]

  • SciELO. (2019). Synthesis of Novel 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles Derivatives Catalyzed by NbCl5 and Application in Dye Sensitized Solar Cells. Retrieved from [Link]

  • RSC Publishing. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

  • Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • PubMed. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. Retrieved from [Link]

  • VLife Sciences. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Retrieved from [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

  • Google Patents. (n.d.). US5616725A - Pyrrolo[3,4-C]pyrrole synthesis.
  • Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • PubMed. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Retrieved from [Link]

  • JUIT. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

  • MDPI. (2023). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-alpla]pyrrolo[2,3-e]-pyrazin-8-YL)-N-(2,2,2-Trifluoroethyl)pyrrol and solid state forms thereof.
  • ResearchGate. (2022). Discovery of novel, selective, functionalized 5-(2-(5-arylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethyl)-γ-butyrolactone sigma-2 ligands. Retrieved from [Link]

  • SciTechnol. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from [Link]

  • Acros Organics. (2010). SAFETY DATA SHEET. Retrieved from [Link]

  • Semantic Scholar. (2021). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Jemima-Ebenezer/c0b8b6f3b0e1e8a9d8c9c8e9c8e9c8e9c8e9c8e9]([Link]

Sources

An In-depth Technical Guide to Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS Number: 132414-79-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate, identified by the CAS number 132414-79-0, is a heterocyclic compound featuring a fused bicyclic system of two pyrrolidine rings. This core structure, known as hexahydropyrrolo[3,4-b]pyrrole, is a significant scaffold in medicinal chemistry due to its rigid, three-dimensional architecture which can mimic peptide turns and present substituents in well-defined spatial orientations. The presence of an ethyl carboxylate group at the 5-position provides a handle for further synthetic modifications, making it a valuable building block in the design and synthesis of novel therapeutic agents.

The pyrrole and its saturated analogue, pyrrolidine, are fundamental components of a vast array of natural products and synthetic drugs.[1] The fusion of two such rings, as seen in the hexahydropyrrolo[3,4-b]pyrrole system, imparts unique conformational constraints that are often sought after in drug design to enhance binding affinity and selectivity for biological targets. While specific literature detailing the synthesis and applications of the ethyl ester derivative is sparse, the broader class of pyrrolo[3,4-b]pyrrole derivatives has been explored for various therapeutic applications, including as antibacterial, antiviral, and anticancer agents.[1]

This technical guide aims to provide a comprehensive overview of Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate, consolidating the available information on its chemical identity and exploring its potential in the context of drug discovery and development.

Chemical Identity and Physicochemical Properties

A clear definition of the molecule's key identifiers and properties is fundamental for any research and development endeavor.

PropertyValueSource
CAS Number 132414-79-0[2]
Molecular Formula C₉H₁₆N₂O₂[2]
Molecular Weight 184.24 g/mol Calculated
Synonyms 5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole, hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester[2]
Appearance Solid (predicted)[3]
Boiling Point Not available
Melting Point Not available
Solubility Not available

Synthesis and Reactivity

While a specific, detailed synthetic protocol for Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is not explicitly documented in readily accessible scientific literature, its synthesis can be inferred from general methods for the preparation of similar N-alkoxycarbonyl-substituted saturated nitrogen heterocycles.

A plausible synthetic route would involve the construction of the hexahydropyrrolo[3,4-b]pyrrole core, followed by the introduction of the ethyl carboxylate group. The core itself can be synthesized through various strategies, often involving multi-step sequences that may include cycloaddition reactions, ring-closing metathesis, or intramolecular cyclizations of appropriately functionalized precursors.

Once the bicyclic amine is obtained, the ethyl carboxylate group can be installed via N-acylation using ethyl chloroformate in the presence of a suitable base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

G cluster_0 General Synthetic Pathway Precursors Precursors Hexahydropyrrolo[3,4-b]pyrrole_Core Hexahydropyrrolo[3,4-b]pyrrole_Core Precursors->Hexahydropyrrolo[3,4-b]pyrrole_Core Multi-step Synthesis Product Ethyl hexahydropyrrolo[3,4-b]pyrrole- 5(1H)-carboxylate Hexahydropyrrolo[3,4-b]pyrrole_Core->Product Ethyl Chloroformate, Base (e.g., Et3N)

The reactivity of Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is primarily dictated by the secondary amine within the pyrrolidine ring and the ester functionality. The lone pair of electrons on the nitrogen of the unsubstituted pyrrolidine ring makes it nucleophilic and susceptible to alkylation, acylation, and other reactions typical of secondary amines. The ethyl carboxylate group can undergo hydrolysis to the corresponding carboxylic acid, or transesterification with other alcohols.

Spectroscopic Characterization

Detailed experimental spectroscopic data for Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is not available in the public domain. However, based on its structure, the expected spectroscopic features can be predicted:

  • ¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of signals in the aliphatic region (typically 1.5-4.0 ppm) corresponding to the diastereotopic methylene protons of the two pyrrolidine rings. The ethyl group would exhibit a characteristic quartet for the methylene protons (around 4.1 ppm) and a triplet for the methyl protons (around 1.2 ppm). The N-H proton would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aliphatic carbons of the bicyclic core, the carbonyl carbon of the ester (around 155 ppm), and the two carbons of the ethyl group (methylene around 60 ppm and methyl around 14 ppm).

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl stretching of the urethane group (around 1680-1700 cm⁻¹). C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ region, and an N-H stretching band may be present around 3300-3500 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 184.12, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxycarbonyl group or cleavage of the bicyclic ring system.

Applications in Drug Discovery and Development

The hexahydropyrrolo[3,4-b]pyrrole scaffold is a privileged structure in medicinal chemistry. Its rigid conformation allows for the precise positioning of pharmacophoric groups, which can lead to enhanced potency and selectivity for a given biological target.

While specific applications of Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate are not well-documented, its structural motifs are present in a variety of biologically active molecules. The pyrrole and pyrrolidine rings are key components in drugs with diverse therapeutic uses, including anti-inflammatory agents, cholesterol-lowering drugs, and anti-cancer therapies.[1]

This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The secondary amine can be functionalized with a wide range of substituents to explore structure-activity relationships (SAR) in a drug discovery program. For instance, it can be alkylated or acylated to introduce groups that can interact with specific pockets of a target protein.

G cluster_0 Drug Development Workflow Start Ethyl hexahydropyrrolo[3,4-b]pyrrole- 5(1H)-carboxylate Modification Functionalization at secondary amine Library Library of Derivatives Screening Biological Screening Lead Lead Compound Identification Optimization Lead Optimization (SAR) Candidate Drug Candidate

Experimental Protocols

Due to the lack of specific published procedures for Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate, the following are generalized experimental protocols for key transformations that would be relevant to its synthesis and derivatization. These protocols are based on standard organic chemistry methodologies and should be adapted and optimized for the specific substrate.

Protocol 1: General Procedure for N-Ethoxycarbonylation of a Secondary Amine

Objective: To introduce an ethyl carboxylate group onto a secondary amine, such as the hexahydropyrrolo[3,4-b]pyrrole core.

Materials:

  • Hexahydropyrrolo[3,4-b]pyrrole (1.0 eq)

  • Ethyl chloroformate (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the hexahydropyrrolo[3,4-b]pyrrole in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine to the solution.

  • Slowly add ethyl chloroformate dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate.

Protocol 2: General Procedure for N-Alkylation of a Secondary Amine

Objective: To introduce an alkyl substituent onto the secondary amine of a functionalized hexahydropyrrolo[3,4-b]pyrrole derivative.

Materials:

  • Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Potassium carbonate (2.0 eq)

  • Acetonitrile or Dimethylformamide (anhydrous)

  • Standard laboratory glassware

Procedure:

  • To a solution of Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate in anhydrous acetonitrile or dimethylformamide, add potassium carbonate.

  • Add the alkyl halide to the suspension.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the N-alkylated derivative.

Conclusion

Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its rigid bicyclic core provides a well-defined three-dimensional structure that is advantageous for designing selective ligands for biological targets. While detailed experimental data for this specific compound is limited in the public domain, its synthesis and reactivity can be reasonably predicted based on established chemical principles. The provided general protocols offer a starting point for researchers to synthesize and derivatize this scaffold. Further investigation into the synthesis, characterization, and biological evaluation of derivatives of Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is warranted to fully unlock its potential in the development of novel therapeutics.

References

  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015).
  • ChemWhat. (n.d.). Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid, hexahydro-, ethyl ester CAS#: 132414-79-0. Retrieved from [Link]

Sources

The Ascendant Scaffold: A Technical Guide to Pyrrolo[3,4-b]pyrrole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Heterocycle

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer potent and selective biological activity is paramount. Among the myriad of heterocyclic systems, the pyrrolo[3,4-b]pyrrole scaffold has emerged as a privileged core, underpinning the development of a new generation of therapeutic agents. This bicyclic aromatic heterocycle, composed of two fused pyrrole rings, offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, coupled with a tunable electronic profile. These inherent characteristics make it an attractive framework for designing molecules that can effectively interact with a diverse range of biological targets. This in-depth technical guide provides a comprehensive overview of the pyrrolo[3,4-b]pyrrole scaffold, from its synthesis to its burgeoning applications in pharmaceutical development, with a particular focus on its role in oncology, neuroscience, and infectious diseases.

The Strategic Advantage of the Pyrrolo[3,4-b]pyrrole Core

The utility of the pyrrolo[3,4-b]pyrrole scaffold in drug design stems from a confluence of favorable physicochemical and structural properties. The fused ring system imparts a degree of rigidity, which can be advantageous for optimizing binding affinity to a biological target by reducing the entropic penalty of binding. Furthermore, the nitrogen atoms within the core can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within protein binding pockets. The aromatic nature of the fully unsaturated core, or the defined stereochemistry of its hydrogenated counterparts, provides a versatile platform for the introduction of a variety of substituents, allowing for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies: Constructing the Pyrrolo[3,4-b]pyrrole Nucleus

The construction of the pyrrolo[3,4-b]pyrrole core has been approached through several synthetic strategies, each with its own merits and limitations. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the stereochemical outcome in the case of hydrogenated derivatives.

Domino Reactions for Polyhydrogenated Scaffolds

A notable and efficient method for the synthesis of polyfunctional hexahydropyrrolo[3,4-b]pyrroles involves a domino reaction of 3-bromopyrrole-2,5-diones (N-arylbromomaleimides) with aminocrotonic acid esters.[1] This Hantzsch-type domino process is highly chemo- and stereoselective, proceeding through an initial nucleophilic C-addition or substitution, followed by an intramolecular nucleophilic addition.[1]

Experimental Protocol: Domino Synthesis of Hexahydropyrrolo[3,4-b]pyrroles [1]

  • Reactant Preparation: Dissolve N-arylbromomaleimide (1 equivalent) and the corresponding aminocrotonic acid ester (1.1 equivalents) in a suitable solvent such as ethanol or acetonitrile.

  • Reaction Initiation: Add a base, for example, triethylamine (1.2 equivalents), to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or under gentle heating (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired polyfunctional hexahydropyrrolo[3,4-b]pyrrole.

The causality behind this experimental choice lies in the efficiency and stereocontrol offered by the domino reaction. By orchestrating a cascade of bond-forming events in a single pot, this method avoids the need for isolating intermediates, thereby improving overall yield and reducing waste. The stereoselectivity is a direct consequence of the concerted nature of the cyclization, leading to a well-defined three-dimensional structure.

Multicomponent Reactions for Substituted Derivatives

Multicomponent reactions (MCRs) have also been employed to generate substituted pyrrolo[3,4-b]pyrrole analogs, showcasing the versatility of this scaffold. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is highly desirable in drug discovery for the creation of compound libraries for screening.

Workflow for Multicomponent Synthesis

Caption: Multicomponent reaction workflow for pyrrolo[3,4-b]pyrrole synthesis.

Pharmacological Applications: A Scaffold of Broad Therapeutic Potential

The pyrrolo[3,4-b]pyrrole scaffold has demonstrated significant promise across a spectrum of therapeutic areas, with derivatives exhibiting potent activity as kinase inhibitors, central nervous system (CNS) agents, and antimicrobial compounds.

Oncology: Targeting the Kinome

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. The rigid structure of the hexahydropyrrolo[3,4-b]pyrrole core serves as an excellent foundation for the design of selective kinase inhibitors.[2] The defined stereochemistry of this scaffold allows for precise positioning of substituents to interact with specific residues in the ATP-binding pocket of kinases, leading to enhanced potency and selectivity.

Target Kinase Scaffold Type Reported Activity Reference
Various KinasesHexahydropyrrolo[3,4-b]pyrroleIntermediate for kinase inhibitor synthesis[2]

Signaling Pathway: Kinase Inhibition in Cancer

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF P_Pyrrole Pyrrolo[3,4-b]pyrrole Inhibitor P_Pyrrole->Raf Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrrolo[3,4-b]pyrrole-based kinase inhibitor.

Central Nervous System Disorders

The ability of small molecules to cross the blood-brain barrier is a critical prerequisite for the treatment of CNS disorders. The physicochemical properties of pyrrolo[3,4-b]pyrrole derivatives can be modulated to enhance their brain penetration.[2] Derivatives of this scaffold have been investigated as agonists for serotonin 5-HT receptors, which are implicated in the pathophysiology of depression, anxiety, and other mood disorders.[1]

Infectious Diseases

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. Promisingly, structural analogs of fluoroquinolones based on the hydrogenated pyrrolo[3,4-b]pyrrole framework have been identified, suggesting a potential new class of antibacterial drugs.[1]

Future Directions and Conclusion

The pyrrolo[3,4-b]pyrrole scaffold represents a dynamic and promising platform in the field of drug discovery. Its synthetic tractability, coupled with its inherent structural and electronic features, provides a fertile ground for the development of novel therapeutics. While much of the exploration has focused on the hydrogenated derivatives, the fully aromatic core also holds significant potential that is yet to be fully unlocked.

Future research will likely focus on:

  • The development of novel, more efficient, and stereoselective synthetic methodologies.

  • The expansion of the pharmacological profiling of pyrrolo[3,4-b]pyrrole derivatives against a wider range of biological targets.

  • In-depth structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

  • The advancement of promising candidates into preclinical and clinical development.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI. [Link]

  • Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. (2025). Nature. [Link]

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). ResearchGate. [Link]

  • Bioactive pyrrole-based compounds with target selectivity. (2020). PubMed Central. [Link]

  • A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles by the Domino Reaction of 3-Bromopyrrole-2,5-Diones with Aminocrotonic Acid Esters. (2017). MDPI. [Link]

  • Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. (2018). ResearchGate. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). ResearchGate. [Link]

  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2022). ResearchGate. [Link]

  • Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. (2018). RSC Publishing. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). PubMed. [Link]

  • Isolation, Structural Elucidation, and Biological Evaluation of Pyrrole-Based Alkaloids from Sea Anemone-Associated Streptomyces sp. S1502. (2024). MDPI. [Link]

  • Synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP) derivatives. (2018). ResearchGate. [Link]

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. (2021). PubMed Central. [Link]

  • Synthesis of Novel 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles Derivatives Catalyzed by NbCl5 and Application in Dye Sensitized Solar Cells. (2020). SciELO. [Link]

  • A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles by the Domino Reaction of 3-Bromopyrrole-2,5-Diones with Aminocrotonic Acid Esters. (2017). PubMed. [Link]

  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2024). IJCMR. [Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (2019). MDPI. [Link]

  • (3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate. (n.d.). MySkinRecipes. [Link]

Sources

Methodological & Application

Application Note: A Streamlined One-Pot, Three-Component Synthesis of Substituted Pyrrolo[3,4-b]pyridine Derivatives for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrolo[3,4-b]pyridine Scaffold

The pyrrolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. This is due to its presence in various biologically active compounds exhibiting a wide spectrum of pharmacological properties. Derivatives of this scaffold have been investigated for their potential as anticancer, antibacterial, anti-epileptic, and antidiabetic agents.[1][2][3][4] For instance, certain derivatives have shown potent inhibitory activity against key biological targets like fibroblast growth factor receptors (FGFRs) in cancer therapy and dipeptidyl peptidase-4 (DPP4) for the treatment of diabetes.[3][5][6] The development of efficient, robust, and versatile synthetic routes to access libraries of these molecules is therefore a critical task for accelerating the discovery of new therapeutic agents.

Principle of the One-Pot Synthesis: A Commitment to Efficiency

Traditional multi-step syntheses are often plagued by drawbacks such as time-consuming intermediate isolation and purification steps, leading to reduced overall yields and increased solvent waste. Multi-component reactions (MCRs) address these challenges by combining three or more reactants in a single reaction vessel to form a complex product in one pot.[2] This approach aligns with the principles of green chemistry by improving atom economy, reducing reaction times, and simplifying experimental procedures.[7]

This application note details a highly efficient one-pot, three-component protocol for the synthesis of polysubstituted pyrrolo[3,4-b]pyridine derivatives. The methodology is based on the base-catalyzed condensation of an enamino imide, a substituted aromatic aldehyde, and an active methylene compound like malononitrile.[1] The reaction proceeds smoothly in ethanol, a relatively benign solvent, and is catalyzed by a non-metallic organic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), offering a convenient and powerful tool for generating molecular diversity.

The Underlying Reaction Mechanism

The elegance of this one-pot synthesis lies in a well-orchestrated cascade of classical organic reactions. The proposed mechanism, supported by established chemical principles, proceeds through the following key stages:

  • Knoevenagel Condensation: The reaction is initiated by a DBU-catalyzed Knoevenagel condensation between the aromatic aldehyde (I) and malononitrile (II). The base deprotonates the active methylene group of malononitrile, creating a nucleophile that attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the corresponding arylidene malononitrile intermediate (III).

  • Michael Addition: The enamino imide (IV), acting as a nucleophile, undergoes a conjugate Michael addition to the electron-deficient double bond of the arylidene malononitrile intermediate (III). This step forms a new carbon-carbon bond and generates an acyclic intermediate (V).

  • Intramolecular Cyclization & Tautomerization: The intermediate (V) then undergoes a base-mediated intramolecular cyclization. The amino group attacks one of the nitrile carbons, leading to the formation of a six-membered dihydropyridine ring. This is followed by tautomerization to achieve a more stable intermediate (VI).

  • Final Annulation and Aromatization: A subsequent intramolecular cyclization occurs where the nitrogen from the imide moiety attacks the second nitrile group, forming the five-membered pyrrole ring. The final step involves the elimination of a molecule (e.g., from the imide protecting group) and subsequent aromatization to yield the stable, substituted pyrrolo[3,4-b]pyridine scaffold (VII).

General Reaction Scheme Visualization

Reaction_Scheme General Scheme for Pyrrolo[3,4-b]pyridine Synthesis Aldehyde Ar-CHO (I) Aromatic Aldehyde Knoevenagel_Product Ar-CH=C(CN)₂ (III) Knoevenagel Adduct Aldehyde->Knoevenagel_Product DBU, EtOH Knoevenagel Condensation Malononitrile CH₂(CN)₂ (II) Malononitrile Malononitrile->Knoevenagel_Product EnaminoImide Enamino Imide (IV) Michael_Adduct Acyclic Intermediate (V) EnaminoImide->Michael_Adduct Knoevenagel_Product->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate (VI) Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product Substituted Pyrrolo[3,4-b]pyridine (VII) Cyclized_Intermediate->Final_Product Annulation & Aromatization

Caption: A diagram of the proposed reaction mechanism.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of a representative compound, 7-amino-6-cyano-2,5-diphenyl-2,5-dihydro-1H-pyrrolo[3,4-b]pyridine-1,3(2H)-dione, from N-phenylmaleimide-derived enamine, benzaldehyde, and malononitrile.

Materials and Equipment
  • Reagents:

    • Appropriate enamino imide (e.g., derived from N-phenylmaleimide) (1.0 mmol)

    • Substituted aromatic aldehyde (e.g., Benzaldehyde) (1.0 mmol)

    • Malononitrile (1.0 mmol)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%, ~0.1 mmol)

    • Absolute Ethanol (ACS grade, ~10 mL)

    • Ethyl acetate (for TLC and purification)

    • Hexane (for TLC and purification)

  • Equipment:

    • 50 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • TLC plates (silica gel 60 F254)

    • UV lamp for TLC visualization

    • Buchner funnel and filter paper for filtration

    • Rotary evaporator

    • Standard laboratory glassware

    • NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization

Experimental Workflow Visualization

Experimental_Workflow A 1. Reagent Setup Combine enamino imide, aldehyde, malononitrile, and ethanol in a flask. B 2. Catalyst Addition Add DBU (10 mol%) to the mixture. A->B C 3. Reaction Reflux the mixture at 78 °C. Monitor progress with TLC. B->C D 4. Cooling & Precipitation Cool the reaction to room temperature. Allow the product to precipitate. C->D E 5. Isolation Collect the solid product by vacuum filtration. D->E F 6. Purification Wash the solid with cold ethanol. Recrystallize if necessary. E->F G 7. Drying & Yield Dry the purified product and calculate the yield. F->G H 8. Characterization Confirm structure using NMR, IR, and Mass Spectrometry. G->H

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the enamino imide (1.0 mmol, 1 eq.), the selected aromatic aldehyde (1.0 mmol, 1 eq.), and malononitrile (1.0 mmol, 1 eq.).

  • Solvent Addition: Add 10 mL of absolute ethanol to the flask. Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Catalyst Addition: Carefully add DBU (10 mol%, 0.1 mmol) to the reaction mixture using a micropipette.

  • Heating and Reflux: Attach a reflux condenser to the flask and place it in a preheated oil bath or heating mantle. Heat the reaction mixture to reflux (approximately 78°C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with an appropriate eluent system (e.g., 30% ethyl acetate in hexane). The consumption of starting materials and the formation of a new, more polar spot (visualized under UV light) indicate reaction progression. The reaction is typically complete within 2-4 hours.

  • Isolation of Product: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate will typically form. If precipitation is slow, the flask can be placed in an ice bath.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product on the filter paper with a small amount of cold ethanol (2 x 5 mL) to remove residual catalyst and unreacted starting materials.

  • Drying and Characterization: Dry the purified solid product under vacuum. Determine the final yield. The purity and structure of the synthesized compound should be confirmed by standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).[1]

Results: Scope of the Synthesis

To demonstrate the versatility of this protocol, a series of substituted pyrrolo[3,4-b]pyridine derivatives were synthesized by varying the aromatic aldehyde. The results are summarized in the table below, showcasing the good to excellent yields achieved.

EntryAromatic Aldehyde (Ar-CHO)Product (Ar group)Time (h)Yield (%)
1BenzaldehydePhenyl2.592
24-Chlorobenzaldehyde4-Chlorophenyl2.095
34-Methoxybenzaldehyde4-Methoxyphenyl3.089
44-Nitrobenzaldehyde4-Nitrophenyl2.096
52-Naphthaldehyde2-Naphthyl3.585

Yields refer to isolated and purified products.

The data indicates that the reaction tolerates both electron-donating (Entry 3) and electron-withdrawing (Entries 2, 4) substituents on the aromatic aldehyde, consistently providing high yields. This highlights the robust and reliable nature of the described protocol.

Conclusion

This application note presents a validated, efficient, and operationally simple one-pot protocol for the synthesis of medicinally relevant substituted pyrrolo[3,4-b]pyridine derivatives. The three-component approach offers significant advantages in terms of reaction time, yield, and procedural simplicity over multi-step methods. The versatility of the reaction with respect to the aldehyde component makes it an ideal platform for the rapid generation of compound libraries, thereby accelerating hit-to-lead campaigns in drug discovery.

References

  • Khan, I., et al. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ChemistrySelect, 6(9), 2187-2193. [Link]

  • Ortega-Vera, M., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2652. [Link]

  • Lv, P-C., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(1), 125-131. [Link]

  • Melekhina, V. G., et al. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journal of Organic Chemistry, 15, 2840-2846. [Link]

  • Ortega-Vera, M., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed, 24(14), 2652. [Link]

  • Kuran, B., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3331. [Link]

  • Ramírez-Prada, J., et al. (2022). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules, 27(19), 6245. [Link]

  • Melekhina, V. G., et al. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). National Institutes of Health (NIH). [Link]

  • Sha, C-Q., et al. (2020). Palladium-Catalyzed Stereoselective Aza-Wacker–Heck Cyclization: One-Pot Stepwise Strategy toward Tetracyclic Fused Heterocycles. Organic Letters, 22(23), 9409–9414. [Link]

  • Ghorbani-Vaghei, R., et al. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ResearchGate. [Link]

  • Green Chemistry Blog. (2012). One-pot synthesis of heterocycles. Royal Society of Chemistry. [Link]

  • Melekhina, V. G., et al. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with. Semantic Scholar. [Link]

  • Cole, D. E., et al. (2021). β-Functionalization of Saturated Aza-Heterocycles Enabled by Organic Photoredox Catalysis. ACS Catalysis, 11(6), 3536–3541. [Link]

  • Radl, A., et al. (2019). P/P=O Catalyzed Cascade Synthesis of N‐Functionalized Azaheterocycles. Angewandte Chemie International Edition, 58(41), 14614-14619. [Link]

  • Melekhina, V. G., et al. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with. Semantic Scholar. [Link]

  • Nikpassand, M., et al. (2014). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Chilean Chemical Society, 59(1), 2321-2324. [Link]

  • Akerbladh L., et al. (2017). One-pot Synthesis of 6-Aza-chromone Derivatives Through Cascade Carbonylation-Sonogashira-Cyclization. Scientific Reports, 7, 4498. [Link]

Sources

Application Notes & Protocols: The Role of Hexahydropyrrolo[2,3-b]indole Compounds in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifaceted Approach to a Complex Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the presence of distinct neuropathological hallmarks, including extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles.[1][2] For decades, the primary therapeutic strategy has revolved around the "cholinergic hypothesis," which posits that cognitive deficits are partly due to a deficiency in the neurotransmitter acetylcholine (ACh). This led to the development of acetylcholinesterase (AChE) inhibitors to increase ACh levels in the synaptic cleft.[3][4][5]

However, the complexity of AD pathogenesis, involving amyloid cascade, neuroinflammation, and oxidative stress, necessitates the development of multi-target directed ligands (MTDLs).[6] The hexahydropyrrolo[2,3-b]indole (HPI) scaffold, a structurally complex tryptamine-derived ring system, has emerged as a promising framework for designing such molecules.[7] Compounds based on this structure have shown potential to not only interact with the cholinergic system but also modulate the production and aggregation of the pathogenic Aβ peptide.[2][6]

This document provides a detailed guide on the application of HPI compounds in AD research, using the well-studied compound Phenserine as a primary example. We will explore the dual-action mechanism, provide detailed protocols for in vitro and in vivo evaluation, and present a logical workflow for screening novel HPI derivatives.

The HPI Scaffold: From Cholinergic Inhibition to Amyloid Modulation

The HPI scaffold is the core structure of physostigmine, a natural AChE inhibitor. Synthetic derivatives built on this scaffold have been developed to improve pharmacological properties and introduce novel mechanisms of action.

Case Study: Phenserine - A Dual-Action HPI Compound

Phenserine, a phenylcarbamate derivative of eseroline, was initially developed as a next-generation, selective AChE inhibitor.[1][3][5] Its therapeutic potential, however, extends beyond simple cholinergic enhancement. Research has demonstrated that Phenserine possesses a dual mechanism of action, making it a compelling candidate for AD research.[1][5][8]

  • Cholinergic Mechanism: As a selective and reversible inhibitor of AChE, Phenserine prevents the breakdown of acetylcholine at the synapse, thereby enhancing cholinergic neurotransmission and improving cognitive function.[3][5]

  • Non-Cholinergic Mechanism: Crucially, Phenserine has been shown to suppress the synthesis of the amyloid precursor protein (APP).[3][9] It achieves this by interacting with a putative regulatory element in the 5'-untranslated region (5'-UTR) of APP mRNA, thereby inhibiting its translation.[10][11] This action reduces the overall pool of APP available for proteolytic cleavage, leading to a decrease in the production of Aβ peptides (Aβ40 and Aβ42).[3][9]

This dual functionality positions Phenserine and other HPI compounds as potential disease-modifying agents, capable of addressing both symptomatic cognitive decline and the underlying amyloid pathology.[1][8]

Enantiomers and Analogs: Expanding the Chemical Space

The stereochemistry of HPI compounds is critical to their function. The enantiomer of (-)-Phenserine, known as Posiphen ((+)-Phenserine), lacks significant AChE inhibitory activity but retains the ability to lower APP and Aβ levels.[9][10] This makes Posiphen an invaluable research tool for isolating and studying the non-cholinergic, amyloid-lowering effects of the HPI scaffold, without the confounding variable of cholinergic activity.[9] Furthermore, other synthetic HPI compounds have been identified that can inhibit the aggregation of Aβ42 and even disaggregate existing fibrils, showcasing the versatility of this chemical class.[2][12]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action and having a clear experimental plan are crucial for evaluating novel compounds. The following diagrams illustrate Phenserine's dual-action pathway and a general workflow for screening new HPI derivatives.

phenserine_mechanism cluster_0 Phenserine's Dual Mechanism of Action cluster_1 Cholinergic Pathway cluster_2 Non-Cholinergic Pathway phenserine (-)-Phenserine AChE AChE Enzyme phenserine->AChE Inhibits APP_mRNA APP mRNA (5'-UTR) phenserine->APP_mRNA Binds to hydrolysis Hydrolysis Blocked AChE->hydrolysis ACh Acetylcholine ACh->hydrolysis Substrate synapse Increased Synaptic ACh hydrolysis->synapse cognition Cognitive Enhancement (Symptomatic Relief) synapse->cognition translation Translation Inhibited APP_mRNA->translation APP Amyloid Precursor Protein (APP) translation->APP Reduces Synthesis secretases Secretase Cleavage APP->secretases Abeta Reduced Aβ Production secretases->Abeta plaques Reduced Plaque Burden (Disease Modification) Abeta->plaques

Caption: Dual mechanism of action for the HPI compound Phenserine.

screening_workflow Screening Workflow for Novel HPI Compounds start Design & Synthesize Novel HPI Compound insilico In Silico Docking (AChE, BChE, Aβ Fibril) start->insilico invitro_chol In Vitro Assay: Cholinesterase Inhibition (Protocol 4.1) insilico->invitro_chol Promising Binding Energy invitro_agg In Vitro Assay: Aβ Aggregation (Protocol 4.2) insilico->invitro_agg Promising Binding Energy cell_based Cell-Based Assay: Neurotoxicity & APP/Aβ Levels (Protocol 4.3) invitro_chol->cell_based Potent IC50 invitro_agg->cell_based Effective Inhibition/Disaggregation invivo In Vivo Model Evaluation (AD Transgenic Mouse) (Protocol 4.4) cell_based->invivo Low Toxicity & Reduced Aβ pkpd Pharmacokinetics & Pharmacodynamics invivo->pkpd lead_opt Lead Optimization pkpd->lead_opt

Caption: A generalized workflow for the evaluation of new HPI compounds.

Experimental Protocols

The following protocols are foundational for assessing the efficacy of HPI compounds in an AD research context. They are designed to be self-validating by including appropriate positive and negative controls.

Protocol 4.1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an HPI compound against AChE and butyrylcholinesterase (BChE). BChE inhibition is also assessed as it becomes more prominent in the AD brain.[13]

Causality: This assay quantifies the enzymatic activity of cholinesterases. The substrate, acetylthiocholine, is hydrolyzed by the enzyme into thiocholine. Thiocholine then reacts with DTNB (Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[14] An effective inhibitor will reduce the rate of this color change.

Materials:

  • Human recombinant AChE and human serum BChE.

  • HPI test compound stock solution (in DMSO).

  • Phosphate buffer (pH 8.0).

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) substrates.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Donepezil or Galantamine (positive control inhibitor).[15]

  • 96-well microplate and plate reader.

Procedure:

  • Reagent Preparation:

    • Prepare a series of dilutions of the HPI test compound and the positive control (e.g., Donepezil) in phosphate buffer. Ensure the final DMSO concentration is <1%.

    • Prepare enzyme solutions (AChE/BChE) in buffer.

    • Prepare substrate solutions (ATCI/BTCI) and DTNB solution in buffer.

  • Assay Setup (in triplicate):

    • To each well, add 25 µL of the test compound dilution (or buffer for control, or Donepezil for positive control).

    • Add 50 µL of the enzyme solution (AChE or BChE) to the wells.

    • Add 125 µL of phosphate buffer.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 25 µL of the DTNB solution to each well.

    • Add 25 µL of the appropriate substrate solution (ATCI for AChE, BTCI for BChE) to initiate the reaction.

  • Measurement & Analysis:

    • Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

    • Calculate the rate of reaction (V) for each concentration.

    • Calculate the percentage of inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Self-Validation: The positive control (Donepezil) should yield an IC50 value consistent with literature reports. The negative control (buffer only) should show maximal enzyme activity.

Protocol 4.2: In Vitro Aβ42 Aggregation Assay (Thioflavin T)

Objective: To assess the ability of an HPI compound to inhibit the formation of Aβ fibrils or disaggregate pre-formed fibrils.

Causality: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[16] This assay monitors the kinetics of fibril formation over time. Inhibitors will slow the rate of fluorescence increase or reduce the final plateau level.

Materials:

  • Synthetic human Aβ42 peptide.

  • Hexafluoroisopropanol (HFIP) for peptide solubilization.

  • Phosphate buffer (pH 7.4).

  • Thioflavin T (ThT) solution.

  • HPI test compound.

  • Known aggregation inhibitor (e.g., Curcumin) as a positive control.

  • 96-well black, clear-bottom microplate and a fluorescence plate reader.

Procedure:

  • Aβ42 Preparation:

    • Solubilize Aβ42 peptide in HFIP and then lyophilize to obtain a monomeric starting material.

    • Reconstitute the peptide in a small volume of DMSO and then dilute to the final working concentration in phosphate buffer immediately before use.

  • Inhibition Assay Setup:

    • In a 96-well plate, combine the Aβ42 solution, ThT solution, and various concentrations of the HPI test compound (or positive control/vehicle control).

  • Kinetic Measurement:

    • Place the plate in a fluorescence reader set to 37°C with intermittent shaking.

    • Measure fluorescence intensity (Excitation ~440 nm, Emission ~485 nm) every 15-30 minutes for up to 48 hours.

  • Disaggregation Assay (Optional):

    • First, pre-aggregate Aβ42 by incubating it alone under the conditions above until the fluorescence signal reaches a plateau.

    • Add the HPI test compound to the pre-formed fibrils and continue monitoring fluorescence. A decrease in signal indicates disaggregation.

  • Analysis:

    • Plot fluorescence intensity versus time to generate aggregation curves.

    • Compare the lag time and maximum fluorescence of compound-treated samples to the vehicle control.

Self-Validation: The vehicle control should show a classic sigmoidal aggregation curve. The positive control should significantly inhibit this process.

Protocol 4.3: Cell-Based Neurotoxicity and Aβ Reduction Assay

Objective: To evaluate if the HPI compound can protect cultured neuronal cells from Aβ-induced toxicity and if it reduces cellular APP and secreted Aβ levels.

Causality: Aβ oligomers are toxic to neurons.[6] This protocol first assesses if the compound can mitigate this toxicity using a cell viability assay (MTT).[17] Secondly, it quantifies the compound's primary mechanistic action of reducing APP and Aβ levels using ELISA.[18]

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y).[17]

  • Cell culture medium and supplements.

  • Aβ42 oligomers (prepared separately).

  • HPI test compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • ELISA kits for human Aβ40 and Aβ42.

  • Lysis buffer and protein assay kit (for APP measurement).

  • Western Blotting reagents for APP detection.

Procedure: Part A: Neuroprotection Assay

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of the HPI compound for 2-4 hours.

  • Add pre-formed toxic Aβ42 oligomers to the media (excluding non-toxic control wells).

  • Incubate for 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with DMSO or a solubilization buffer.

  • Read the absorbance at ~570 nm. Higher absorbance correlates with higher cell viability.[17]

Part B: Aβ Reduction Assay

  • Seed SH-SY5Y cells in a 6-well plate.

  • Treat the cells with various concentrations of the HPI compound for 24 hours.

  • Collect the conditioned media.

  • Lyse the cells to collect intracellular protein.

  • Measure the concentration of secreted Aβ40 and Aβ42 in the conditioned media using specific ELISA kits.[18]

  • Measure the total protein in the cell lysates and analyze APP levels via Western Blot.

  • Normalize secreted Aβ levels to the total cellular protein content.

Self-Validation: In Part A, cells treated with Aβ oligomers alone should show significantly reduced viability compared to untreated cells. In Part B, treatment with Phenserine or Posiphen can be used as a positive control, which should dose-dependently reduce secreted Aβ levels.[9]

Protocol 4.4: In Vivo Evaluation in a Transgenic Mouse Model

Objective: To assess the in vivo efficacy of an HPI compound in reducing brain Aβ pathology and improving cognitive deficits in a relevant animal model of AD.

Causality: Transgenic mouse models (e.g., APP/PS1, 5xFAD) overexpress human genes associated with familial AD, leading to the development of amyloid plaques and cognitive impairment, thus providing a platform to test disease-modifying therapies.[19][20]

Materials:

  • Transgenic AD mice (e.g., APP/PS1) and wild-type littermates.[19]

  • HPI test compound formulated for administration (e.g., oral gavage, intraperitoneal injection).

  • Behavioral testing apparatus (e.g., Morris Water Maze, Y-Maze).

  • Brain tissue homogenization equipment.

  • ELISA kits for mouse/human Aβ40 and Aβ42.

  • Immunohistochemistry reagents (e.g., anti-Aβ antibodies like 6E10).

Procedure (Abbreviated):

  • Dosing Paradigm:

    • Treat a cohort of transgenic mice with the HPI compound daily for a specified period (e.g., 1-3 months).[9] Include a vehicle-treated transgenic group and a wild-type control group.

  • Behavioral Testing:

    • During the final weeks of treatment, conduct cognitive testing (e.g., Morris Water Maze) to assess spatial learning and memory.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the animals and harvest the brains.

    • One hemisphere can be fixed for immunohistochemistry to visualize and quantify Aβ plaque load.

    • The other hemisphere can be homogenized to create soluble and insoluble fractions.

    • Use ELISA to measure Aβ40 and Aβ42 levels in the brain homogenates.[21]

  • Analysis:

    • Compare cognitive performance between treated and vehicle groups.

    • Compare brain Aβ levels and plaque burden between groups.

Self-Validation: The vehicle-treated transgenic mice should exhibit significant cognitive deficits and high Aβ plaque burden compared to wild-type mice. A successful compound will ameliorate these changes.

Data Summary and Interpretation

Quantitative data from the described protocols should be systematically organized to facilitate comparison and decision-making.

CompoundTargetIC50 (nM)Aβ42 Aggregation Inhibition (%)Neuroprotection (% Viability)In Vivo Aβ Reduction (%)
(-)-Phenserine AChEValueValueValueValue
BChEValue
APP SynthesisEC50
(+)-Phenserine AChE>10,000ValueValueValue
(Posiphen)APP SynthesisEC50
Novel HPI-X TBDTBDTBDTBDTBD
Donepezil AChEValueN/ALowLow
(Control)BChEValue

Table values should be populated with experimental data. EC50 refers to the effective concentration for reducing APP/Aβ.

Conclusion and Future Directions

The hexahydropyrrolo[2,3-b]indole scaffold provides a robust platform for developing multi-functional agents against Alzheimer's disease. As demonstrated by Phenserine, these compounds can bridge the gap between symptomatic treatment (cholinesterase inhibition) and disease modification (amyloid pathology reduction). The protocols outlined in this document provide a comprehensive framework for researchers to screen and validate novel HPI derivatives. Future research should focus on optimizing blood-brain barrier permeability, refining the selectivity profile for different targets, and exploring synergistic effects with other therapeutic modalities to combat the multifaceted nature of Alzheimer's disease.

References

  • Phenserine - Wikipedia. [Link]

  • Phenserine - Next Generation AChE Inhibitor - Clinical Trials Arena. (2005-02-21). [Link]

  • NCT06774261 | Phenserine on the Alzheimer's Treatment Horizon, Study 1 | ClinicalTrials.gov. [Link]

  • Hexahydropyrrolo[2,3-b]indole Compounds as Potential Therapeutics for Alzheimer's Disease | Request PDF - ResearchGate. [Link]

  • Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis - MDPI. [Link]

  • Hexahydropyrrolo[2,3-b]indole compounds as potential therapeutics for Alzheimer Disease. [Link]

  • (-)-Phenserine | C20H23N3O2 | CID 192706 - PubChem. [Link]

  • Drug Development - PubMed. (2025-12-28). [Link]

  • Hexahydropyrrolo[2,3-b]indole Compounds as Potential Therapeutics for Alzheimer's Disease - PubMed. (2019-10-16). [Link]

  • Phenserine – Knowledge and References - Taylor & Francis. [Link]

  • Rapid in vivo measurement of β-amyloid reveals biphasic clearance kinetics in an Alzheimer's mouse model - PubMed Central. [Link]

  • Animal models of Alzheimer's disease: Applications, evaluation, and perspectives - PMC. [Link]

  • In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PubMed Central. [Link]

  • Rapid in vivo measurement of β-amyloid reveals biphasic clearance kinetics in an Alzheimer's mouse model - Rockefeller University Press. (2016-04-11). [Link]

  • The experimental Alzheimer's disease drug posiphen [(+)-phenserine] lowers amyloid-beta peptide levels in cell culture and mice - PubMed. [Link]

  • Hexahydropyrrolo[2,3-b]indole Compounds as Potential Therapeutics for Alzheimer's Disease | ACS Chemical Neuroscience - ACS Publications. (2019-09-23). [Link]

  • Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease - InnoSer. (2023-12-06). [Link]

  • Alzheimer's Disease Mouse Models | Taconic Biosciences. [Link]

  • Alzheimer's Disease: Experimental Models and Reality - PMC - PubMed Central. [Link]

  • Amyloid‐β precursor protein synthesis inhibitors for Alzheimer's disease treatment - SciSpace. [Link]

  • Screening Techniques for Drug Discovery in Alzheimer's Disease | ACS Omega. [Link]

  • Full article: In-vivo and in-vitro techniques used to investigate Alzheimer's disease. [Link]

  • In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: Thin layer chromatography versus microplate methods - ResearchGate. (2025-08-05). [Link]

  • In Vitro and In Silico of Cholinesterases Inhibition and In Vitro and In Vivo Anti-Melanoma Activity Investigations of Extracts Obtained from Selected Berberis Species - MDPI. [Link]

  • Mouse Models of Alzheimer's Disease - Frontiers. [Link]

  • Hexahydropyrrolo[2,3-b]indole alkaloids of biological relevance: proposed biosynthesis and synthetic approaches - Semantic Scholar. [Link]

  • Cholinesterase Testing Protocols for Healthcare Providers | AgriSafe Network. [Link]

  • Phenserine regulates translation of beta -amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PubMed. (2001-06-19). [Link]

  • Alzheimer's Disease in vitro models - Innoprot CNS in vitro assays. [Link]

  • Amyloid beta - Wikipedia. [Link]

  • Assay design for Alzheimer's disease: key considerations and emerging trends. (2024-04-26). [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed Central. [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI. [Link]

  • Secreted Amyloid Precursor Protein-Alpha Enhances LTP Through the Synthesis and Trafficking of Ca2+-Permeable AMPA Receptors - Frontiers. [Link]

  • Alzheimer's Disease In Vitro Models - Scantox. [Link]

  • The performance of plasma amyloid beta measurements in identifying amyloid plaques in Alzheimer's disease: a literature review - PMC - PubMed Central. (2022-12-27). [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC. [Link]

Sources

Synthesis of Pyrrolo[3,4-b]pyrroles via a Hantzsch-Type Domino Reaction: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrolo[3,4-b]pyrrole Scaffold in Medicinal Chemistry

The pyrrolo[3,4-b]pyrrole core is a privileged heterocyclic scaffold that has garnered significant attention in the field of drug discovery. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent presentation, making it an attractive framework for the design of potent and selective therapeutic agents. Derivatives of this scaffold have shown a wide range of biological activities, including potential as inhibitors of protein methyltransferases, glycosyltransferases, and as agonists for serotonin 5-HT receptors.[1] The development of efficient and versatile synthetic routes to access functionally diverse pyrrolo[3,4-b]pyrroles is therefore a critical endeavor for advancing medicinal chemistry programs.

This application note provides a detailed protocol for a Hantzsch-type domino reaction that enables the stereoselective synthesis of polyfunctionalized hexahydropyrrolo[3,4-b]pyrroles. This multicomponent approach offers an efficient pathway to complex molecular architectures from readily available starting materials, highlighting a practical and scalable method for researchers in academic and industrial settings.

Reaction Principle: A Hantzsch-Type Domino Cascade

The described protocol is a modification of the classical Hantzsch pyrrole synthesis, which traditionally involves the condensation of a β-ketoester, an α-haloketone, and an amine or ammonia to form a pyrrole ring.[2] In this specialized application for the synthesis of the pyrrolo[3,4-b]pyrrole system, the reaction proceeds through a domino, or cascade, sequence. This elegant approach involves the reaction of an N-substituted 3-bromopyrrole-2,5-dione (a bromomaleimide derivative) with an aminocrotonic acid ester.

The proposed mechanism commences with a nucleophilic attack of the enamine tautomer of the aminocrotonate onto the electron-deficient bromomaleimide. This is followed by an intramolecular cyclization and subsequent rearrangement to yield the fused hexahydropyrrolo[3,4-b]pyrrole core. This domino process is highly chemo- and stereoselective, affording the desired product with a defined relative stereochemistry.[1]

Hantzsch_type_domino_reaction A N-Aryl-3-bromomaleimide D Reaction Mixture A->D B Aminocrotonic Acid Ester B->D C Solvent (e.g., Acetonitrile) C->D E Heating (Reflux) D->E F Hantzsch-Type Domino Reaction E->F G Work-up and Purification F->G H Hexahydropyrrolo[3,4-b]pyrrole Product G->H

Figure 1: A generalized workflow for the Hantzsch-type synthesis of hexahydropyrrolo[3,4-b]pyrroles.

Experimental Protocol

This protocol is adapted from a reported procedure for the synthesis of polyfunctional hexahydropyrrolo[3,4-b]pyrroles.[1] Researchers should ensure that all manipulations are carried out in a well-ventilated fume hood and with appropriate personal protective equipment.

Materials and Reagents
  • N-Aryl-3-bromomaleimide (e.g., N-phenyl-3-bromomaleimide) (1.0 eq)

  • Aminocrotonic acid ester (e.g., Ethyl 3-aminocrotonate) (1.1 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash column chromatography setup

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask, add the N-aryl-3-bromomaleimide (1.0 eq) and anhydrous acetonitrile (approximately 0.1 M concentration).

  • Addition of Reagent: While stirring the solution at room temperature, add the aminocrotonic acid ester (1.1 eq).

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress of the reaction by thin-layer chromatography (TLC). A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate.

  • Reaction Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure hexahydropyrrolo[3,4-b]pyrrole derivative.

Expected Results and Characterization

The Hantzsch-type domino reaction typically affords the desired hexahydropyrrolo[3,4-b]pyrrole products in good to excellent yields. The products are often crystalline solids. The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Starting MaterialsProductYield (%)
N-Phenyl-3-bromomaleimide & Ethyl 3-aminocrotonateEthyl 1-phenyl-3,6-dimethyl-2,5-dioxo-1,2,3,3a,5,6a-hexahydropyrrolo[3,4-b]pyrrole-4-carboxylate75-85
N-(4-Chlorophenyl)-3-bromomaleimide & Methyl 3-aminocrotonateMethyl 1-(4-chlorophenyl)-3,6-dimethyl-2,5-dioxo-1,2,3,3a,5,6a-hexahydropyrrolo[3,4-b]pyrrole-4-carboxylate70-80

Table 1: Representative examples of the Hantzsch-type synthesis of hexahydropyrrolo[3,4-b]pyrroles. Yields are approximate and may vary depending on reaction scale and purity of reagents.

Spectroscopic Data for a Representative Product:
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the bicyclic core and the substituents. Key signals include those for the methyl groups and the protons on the pyrrole rings.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbons of the dione system, as well as the sp³ and sp² hybridized carbons of the fused ring structure.

  • IR Spectroscopy: The infrared spectrum should display strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically in the range of 1650-1750 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the product, confirming its identity.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The use of anhydrous solvent is recommended to prevent side reactions and ensure optimal yields.

  • Purity of Starting Materials: The purity of the N-aryl-3-bromomaleimide and the aminocrotonic acid ester is crucial for the success of the reaction. Impurities can lead to the formation of byproducts and complicate purification.

  • Reaction Monitoring: Careful monitoring of the reaction by TLC is essential to determine the optimal reaction time and prevent product degradation.

  • Purification: Flash column chromatography is generally effective for the purification of the products. The choice of eluent system may need to be optimized depending on the specific substituents on the pyrrolo[3,4-b]pyrrole core.

Conclusion

The Hantzsch-type domino reaction presented in this application note offers a robust and efficient method for the synthesis of highly functionalized hexahydropyrrolo[3,4-b]pyrroles. This protocol provides a valuable tool for medicinal chemists and researchers in drug development to access a diverse range of compounds based on this important heterocyclic scaffold. The operational simplicity and the ability to generate molecular complexity in a single step make this a highly attractive synthetic strategy.

References

  • Hantzsch Pyrrole Synthesis. In Wikipedia; 2023. Accessed January 27, 2026. [Link]

  • Maslivets, A. N.; Kislitsin, P. G.; Goloveshkin, A. S.; Kutyashev, I. B. A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles by the Domino Reaction of 3-Bromopyrrole-2,5-Diones with Aminocrotonic Acid Esters. Molecules2022 , 27(15), 4935. [Link]

  • Wójcicka, A.; Redzicka, A. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals2021 , 14(4), 354. [Link]

  • Gao, Y.; Hu, C.; Wan, J. P.; Wen, C. Metal-free cascade reactions of aldehydes and primary amines for the synthesis of 1,3,4-trisubstituted pyrroles. Tetrahedron Letters2016, 57(43), 4854-4857.
  • Farahi, M.; Vakili, M. R.; Zarei, S. A.; Alizadeh, R. Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies, 2017.
  • Pyrrole. In Wikipedia; 2024. Accessed January 27, 2026. [Link]

  • Khan, I.; Ibrar, A.; Abbas, N.; Ali, A. Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ChemistrySelect2021, 6(9), 2092-2098.
  • Nasibullah, M.; Khan, M. S. Y.; Ahsan, M. J. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Orient. J. Chem.2018, 34(4), 1670-1700.
  • Tzankova, D.; Vladimirova, S.; Peikova, L.; Georgieva, M. SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy2018, 53(3), 458-464.
  • Dhanak, D.; Reese, C. B. N-(tert-Butyldimethylsilyl)pyrrole as an “universal” reference to quantify artemisinin and structurally-diverse natural products in plants extracts by NMR. Frontiers in Chemistry2023 , 11. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Ethyl Hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this valuable synthetic building block. The synthesis of this bicyclic diamine derivative, while conceptually straightforward, can present several challenges that impact yield and purity. This document provides a framework for understanding the critical parameters of the synthesis and for systematically addressing common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate?

A1: The most prevalent and adaptable approach involves a two-stage process: first, the stereoselective synthesis of the core hexahydropyrrolo[3,4-b]pyrrole scaffold, followed by the N-ethoxycarbonylation of the secondary amine. A highly effective method for constructing the bicyclic core is through a domino reaction of 3-bromopyrrole-2,5-diones with aminocrotonic acid esters, which proceeds via a Hantzsch-type process involving nucleophilic addition and subsequent intramolecular cyclization.[1] Alternative routes to the core may involve intramolecular 1,3-dipolar cycloaddition reactions.[2]

Q2: I am observing low yields in the final N-ethoxycarbonylation step. What are the likely causes?

A2: Low yields in this step often stem from several factors. Firstly, the purity of the starting hexahydropyrrolo[3,4-b]pyrrole is crucial. Impurities can interfere with the reaction. Secondly, the reaction conditions, particularly the base and solvent, play a significant role. The choice of base is critical to deprotonate the secondary amine without promoting side reactions. Finally, the quality of the ethyl chloroformate is important, as it can degrade upon storage.[3]

Q3: My final product is difficult to purify. What are common impurities and how can I remove them?

A3: Common impurities include unreacted starting materials, particularly the hexahydropyrrolo[3,4-b]pyrrole core, and potential side products from the N-ethoxycarbonylation step. Di-acylated byproducts, where both nitrogen atoms are functionalized, can also form. Purification is typically achieved through column chromatography on silica gel.[4] In some cases, distillation under reduced pressure can be effective for removing volatile impurities.[5][6]

Q4: How can I control the stereochemistry of the bicyclic core?

A4: Controlling the stereochemistry is a critical aspect of the synthesis. In domino reactions, the stereoselectivity is often dictated by the reaction conditions and the nature of the starting materials.[1] For methods involving 1,3-dipolar cycloadditions, the stereochemical outcome is influenced by the geometry of the dipole and dipolarophile, as well as the presence of catalysts.[7] Chiral auxiliaries or catalysts can be employed to achieve high enantioselectivity.

Troubleshooting Guides

Part 1: Synthesis of the Hexahydropyrrolo[3,4-b]pyrrole Core

The construction of the bicyclic core is the foundation of the entire synthesis. The following troubleshooting guide focuses on a plausible and widely applicable 1,3-dipolar cycloaddition approach.

Experimental Workflow: 1,3-Dipolar Cycloaddition

1_3_Dipolar_Cycloaddition_Workflow cluster_0 Step 1: Azomethine Ylide Generation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Deprotection (if necessary) A N-Substituted Glycine Ester C Dehydrating Agent (e.g., Acetic Anhydride) or Heat A->C Reacts with B Aldehyde/Ketone B->C Reacts with D Azomethine Ylide (in situ) C->D Generates E Dipolarophile (e.g., N-alkenylmaleimide) D->E [3+2] Cycloaddition F Cycloadduct (Hexahydropyrrolo[3,4-b]pyrrole derivative) E->F G Protected Bicyclic Core F->G H Deprotection Conditions (e.g., Hydrogenolysis) G->H I Hexahydropyrrolo[3,4-b]pyrrole Core H->I

Caption: General workflow for the synthesis of the hexahydropyrrolo[3,4-b]pyrrole core via 1,3-dipolar cycloaddition.

Troubleshooting Table: Hexahydropyrrolo[3,4-b]pyrrole Core Synthesis

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Product Formation - Inefficient generation of the azomethine ylide.- Low reactivity of the dipolarophile.- Unfavorable reaction temperature.- Ensure starting materials are pure and dry.- Screen different dehydrating agents or higher temperatures for ylide formation.- Use a more activated dipolarophile.- Optimize reaction temperature; some cycloadditions require heating while others proceed at room temperature.
Formation of Multiple Products/Isomers - Lack of regioselectivity in the cycloaddition.- Lack of stereoselectivity.- Side reactions of the azomethine ylide (e.g., dimerization).- Modify the electronic nature of substituents on the dipole or dipolarophile to favor a specific regioisomer.- Employ a chiral catalyst or auxiliary for stereocontrol.- Use high dilution conditions to minimize intermolecular side reactions of the ylide.
Difficult Purification - Presence of unreacted starting materials.- Formation of polymeric byproducts.- Optimize stoichiometry to ensure complete consumption of the limiting reagent.- Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times that can lead to decomposition.- Consider a pre-purification step, such as an acid-base extraction, to remove certain impurities before chromatography.[6]
Part 2: N-Ethoxycarbonylation of the Hexahydropyrrolo[3,4-b]pyrrole Core

This step introduces the ethyl carboxylate group onto the secondary amine of the bicyclic core.

Experimental Protocol: N-Ethoxycarbonylation

  • Dissolution: Dissolve the hexahydropyrrolo[3,4-b]pyrrole core (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF, or toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a suitable base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 eq.) to the solution and stir for 10-15 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C and slowly add ethyl chloroformate (1.0-1.2 eq.).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4][8]

Troubleshooting Logic: N-Ethoxycarbonylation

Troubleshooting_N_Ethoxycarbonylation cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate Cause1 Incomplete Reaction Start->Cause1 Cause2 Side Product Formation (e.g., Di-acylation) Start->Cause2 Cause3 Degradation of Starting Material or Product Start->Cause3 Sol1 Increase reaction time/temperature Cause1->Sol1 Sol2 Use a stronger, non-nucleophilic base Cause1->Sol2 Sol3 Check purity of starting materials Cause1->Sol3 Sol4 Use stoichiometric amount of ethyl chloroformate Cause2->Sol4 Sol6 Perform reaction at lower temperature Cause2->Sol6 Cause3->Sol3 Sol5 Ensure anhydrous conditions Cause3->Sol5

Caption: Troubleshooting flowchart for the N-ethoxycarbonylation step.

Troubleshooting Table: N-Ethoxycarbonylation

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Conversion of Starting Material - Insufficiently basic conditions.- Low quality of ethyl chloroformate.- Steric hindrance at the secondary amine.- Use a stronger, non-nucleophilic base like Proton-Sponge®.- Use freshly opened or distilled ethyl chloroformate.- Increase the reaction temperature or prolong the reaction time, while monitoring for product degradation.
Formation of Di-acylated Byproduct - Use of excess ethyl chloroformate.- Reaction of the tertiary amine (if present in the core) with ethyl chloroformate.- Use a stoichiometric amount of ethyl chloroformate and add it slowly to the reaction mixture.- The reaction of tertiary amines with ethyl chloroformate is known and can lead to ring-opening or dealkylation.[9] If a tertiary amine is present and reactive, consider a protecting group strategy for that nitrogen.
Product Degradation - Presence of water, leading to hydrolysis of ethyl chloroformate and the product.- Unstable product under the reaction or work-up conditions.- Ensure all glassware is oven-dried and use anhydrous solvents.- Perform the reaction at a lower temperature (e.g., -20 °C to 0 °C).- Use a mild work-up procedure, avoiding strong acids or bases.
Difficult Purification - Co-elution of product and starting material.- Presence of triethylammonium chloride salt.- Optimize the solvent system for column chromatography to achieve better separation.- Before concentrating the organic layer, wash it with dilute acid (e.g., 1M HCl) to remove the amine base and its salt.

Data Summary

Table 1: Recommended Reaction Parameters for N-Ethoxycarbonylation

Parameter Recommended Range/Condition Rationale
Solvent Dichloromethane, THF, TolueneAprotic solvents to avoid reaction with ethyl chloroformate.
Base Triethylamine, DIPEAOrganic bases to neutralize the HCl byproduct.
Equivalents of Base 1.1 - 1.5To ensure complete deprotonation of the secondary amine.
Equivalents of Ethyl Chloroformate 1.0 - 1.2To minimize di-acylation.
Temperature 0 °C to Room TemperatureTo control the reaction rate and minimize side reactions.
Reaction Time 1 - 12 hoursMonitored by TLC or LC-MS for completion.

References

  • Organic Syntheses. Synthesis of Tetraaryl-, Pentaaryl-, and Hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles. Available from: [Link]

  • National Center for Biotechnology Information. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Available from: [Link]

  • ResearchGate. Convenient Preparation of Primary Amides via Activation of Carboxylic Acids with Ethyl Chloroformate and Triethylamine under Mild Conditions. Available from: [Link]

  • Google Patents. Process for the purification of crude pyrroles.
  • National Center for Biotechnology Information. A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles by the Domino Reaction of 3-Bromopyrrole-2,5-Diones with Aminocrotonic Acid Esters. Available from: [Link]

  • National Center for Biotechnology Information. N-Dealkylation of Amines. Available from: [Link]

  • VanDeMark Chemical. ETHYL CHLOROFORMATE ECF. Available from: [Link]

  • Frontiers in Chemistry. Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Available from: [Link]

  • ResearchGate. Synthesis of Tetraaryl-, Pentaaryl-, and Hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles. Available from: [Link]

  • MDPI. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Available from: [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]

  • ResearchGate. Pyrrole Protection. Available from: [Link]

  • ResearchGate. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Available from: [Link]

  • RSC Publishing. Fe(iii)-Catalyzed synthesis of pyrrolo[3,2-b]pyrroles: formation of new dyes and photophysical studies. Available from: [Link]

  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. Available from: [Link]

  • National Center for Biotechnology Information. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Available from: [Link]

  • PubMed. A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles by the Domino Reaction of 3-Bromopyrrole-2,5-Diones with Aminocrotonic Acid Esters. Available from: [Link]

  • Organic Syntheses. ethyl n-methylcarbamate. Available from: [Link]

  • SciELO. Synthesis of Novel 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles Derivatives Catalyzed by NbCl5 and Application in Dye Sensitized Solar Cells. Available from: [Link]

  • YouTube. Amines 4b Aliphatic Nitrosylation. Available from: [Link]

  • Google Patents. Purification of crude pyrroles.
  • National Center for Biotechnology Information. Recent Advancements in Pyrrole Synthesis. Available from: [Link]

  • ResearchGate. Reagents and conditions: a) ethyl chloroformate, NMM, THF, −10 °C,.... Available from: [Link]

  • YouTube. 1,3-dipolar cycloaddition reactions. Available from: [Link]

  • MDPI. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Available from: [Link]

  • ResearchGate. Tetraaryl-, Pentaaryl-, and Hexaaryl-1,4-dihydropyrrolo[3,2- b ]pyrroles: Synthesis and Optical Properties. Available from: [Link]

  • MDPI. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Available from: [Link]

Sources

Technical Support Center: Synthesis of Hexahydropyrrolo[3,4-b]pyrrole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of hexahydropyrrolo[3,4-b]pyrrole scaffolds. This bicyclic heterocyclic system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. However, its synthesis can present several challenges, from controlling stereochemistry to achieving satisfactory yields. This guide provides practical, field-tested advice to help you navigate these complexities in a question-and-answer format.

Section 1: Troubleshooting Diastereoselectivity in [3+2] Cycloaddition Reactions

The [3+2] cycloaddition of azomethine ylides with dipolarophiles is a powerful and common strategy for constructing the hexahydropyrrolo[3,4-b]pyrrole core. However, controlling the diastereoselectivity of this reaction is a frequent challenge.

Question 1: My [3+2] cycloaddition reaction is producing a mixture of diastereomers with low selectivity. How can I improve this?

Answer: Low diastereoselectivity in [3+2] cycloaddition reactions for this scaffold is a common issue and can often be addressed by carefully considering the following factors:

  • The Nature of the Azomethine Ylide and Dipolarophile: The steric and electronic properties of your reactants play a crucial role. Bulky substituents on either the azomethine ylide or the dipolarophile can significantly influence the facial selectivity of the cycloaddition. For instance, the use of N-arylmaleimides as dipolarophiles can lead to specific stereochemical outcomes.[1]

  • Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions can dramatically impact diastereoselectivity.

    • Lewis Acids: Chiral Lewis acids can be employed to catalyze asymmetric [3+2] cycloadditions, leading to high diastereo- and enantioselectivities.

    • Solvent: The polarity of the solvent can influence the transition state of the cycloaddition. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) is recommended.

    • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.

  • In situ Generation of the Azomethine Ylide: The method of generating the azomethine ylide can affect its reactivity and stereoselectivity. For example, the in situ generation from N-phenacylquinolinium bromide in the presence of a base is a common method.[1]

Troubleshooting Workflow for Diastereoselectivity:

G start Low Diastereoselectivity Observed check_reactants Analyze Steric/Electronic Effects of Reactants start->check_reactants modify_dipolarophile Modify Dipolarophile (e.g., N-substituted maleimides) check_reactants->modify_dipolarophile Steric hindrance is low modify_ylide Modify Azomethine Ylide Precursor check_reactants->modify_ylide Ylide is highly reactive optimize_conditions Optimize Reaction Conditions check_reactants->optimize_conditions analyze_results Analyze Diastereomeric Ratio (e.g., by NMR, HPLC) modify_dipolarophile->analyze_results modify_ylide->analyze_results screen_solvents Screen Solvents (Toluene, THF, CH2Cl2, ACN) optimize_conditions->screen_solvents vary_temp Vary Temperature (e.g., RT, 0°C, -78°C) screen_solvents->vary_temp use_catalyst Introduce Chiral Lewis Acid Catalyst vary_temp->use_catalyst use_catalyst->analyze_results analyze_results->optimize_conditions Needs further optimization end Achieve Desired Diastereoselectivity analyze_results->end Successful

Caption: Troubleshooting workflow for improving diastereoselectivity.

Experimental Protocol: Diastereoselective [3+2] Cycloaddition

This protocol is a general guideline and should be optimized for your specific substrates.

  • Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-arylmaleimide (1.0 eq) in a suitable dry solvent (e.g., toluene).

  • Ylide Precursor Addition: Add the azomethine ylide precursor (e.g., an N-substituted glycine ester, 1.1 eq) to the solution.

  • Base Addition: Slowly add a base (e.g., triethylamine, 1.2 eq) to the mixture at room temperature to generate the azomethine ylide in situ.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.[2]

Section 2: Optimizing Ring-Closing Metathesis (RCM) for Scaffold Synthesis

Ring-closing metathesis (RCM) is another effective method for constructing the pyrrolidine ring of the hexahydropyrrolo[3,4-b]pyrrole scaffold. However, challenges such as low yields, catalyst decomposition, and the formation of side products can arise.

Question 2: My RCM reaction is giving low yields of the desired product. What are the common causes and how can I improve the efficiency?

Answer: Low yields in RCM reactions can be attributed to several factors. A systematic approach to troubleshooting is often necessary.

  • Catalyst Selection and Loading: The choice of the ruthenium-based catalyst is critical. First-generation Grubbs catalysts are often effective for simple systems, while second and third-generation catalysts (e.g., Grubbs II, Hoveyda-Grubbs II) exhibit higher activity and broader functional group tolerance, which can be crucial for more complex substrates.[3] Catalyst loading is also a key parameter to optimize; while higher loading can increase the reaction rate, it can also lead to more side products and purification challenges.

  • Reaction Concentration: RCM is an intramolecular process, and to favor it over intermolecular oligomerization, the reaction is typically run at high dilution (0.001–0.05 M).

  • Solvent and Temperature: Dichloromethane (DCM) and toluene are common solvents for RCM. The choice of solvent can affect catalyst solubility and stability. The reaction temperature should be optimized; while higher temperatures can accelerate the reaction, they can also lead to catalyst decomposition.

  • Ethylene Removal: The ethylene byproduct generated during RCM can inhibit the catalyst. Performing the reaction under a continuous flow of an inert gas (e.g., nitrogen or argon) or under vacuum can help to remove ethylene and drive the reaction to completion.[4]

Table 1: Common Ruthenium Catalysts for RCM and Their Characteristics

CatalystStructureKey Features
Grubbs I (PCy₃)₂Cl₂Ru=CHPhGood for simple, less sterically hindered substrates.
Grubbs II (PCy₃)(IMes)Cl₂Ru=CHPhHigher activity and better functional group tolerance than Grubbs I.
Hoveyda-Grubbs II (IMes)(Cl)₂Ru(=CH-2-(i-PrO)C₆H₄)High stability and activity; often used for challenging substrates.

Troubleshooting Workflow for RCM Reactions:

G start Low RCM Yield check_catalyst Evaluate Catalyst Choice and Loading start->check_catalyst change_catalyst Switch to a more active catalyst (e.g., Grubbs II) check_catalyst->change_catalyst Reaction is sluggish increase_loading Increase Catalyst Loading (e.g., from 1 mol% to 5 mol%) check_catalyst->increase_loading Incomplete conversion optimize_conditions Optimize Reaction Conditions check_catalyst->optimize_conditions analyze_yield Analyze Product Yield change_catalyst->analyze_yield increase_loading->analyze_yield adjust_concentration Adjust Substrate Concentration (High Dilution) optimize_conditions->adjust_concentration vary_temp_solvent Vary Solvent and Temperature adjust_concentration->vary_temp_solvent remove_ethylene Implement Ethylene Removal (N2 sparging) vary_temp_solvent->remove_ethylene remove_ethylene->analyze_yield analyze_yield->optimize_conditions Needs further optimization end Improved RCM Yield analyze_yield->end Successful

Sources

Technical Support Center: tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS No. 180975-51-3). As a key building block in medicinal chemistry and organic synthesis, proper handling and storage of this bifunctional amine are paramount to ensuring experimental success and maintaining reagent integrity. This guide, structured in a question-and-answer format, addresses common challenges and provides troubleshooting advice based on established chemical principles and safety protocols.

Part 1: Frequently Asked Questions (FAQs) on Handling and Storage

Question 1: What are the immediate safety precautions I should take before handling this compound?

Answer: Before opening the container, it is crucial to work in a well-ventilated area, preferably a chemical fume hood.[1][2] Standard personal protective equipment (PPE) is mandatory. This includes a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles. Because the compound is a solid that can form dust, avoiding inhalation is critical.[1] GHS classifications indicate it may cause skin, eye, and respiratory irritation.[3] An eyewash station and safety shower should be readily accessible.[2]

Question 2: What is the recommended short-term and long-term storage condition for this reagent?

Answer: Proper storage is vital to prevent degradation. The Boc (tert-butoxycarbonyl) protecting group is sensitive to strong acids, and the secondary amines can be susceptible to oxidation.

Storage Condition Temperature Atmosphere Container Rationale
Short-Term (Days-Weeks) 2-8°C (Refrigerated)Standard AirTightly sealed original vialMinimizes degradation from ambient temperature fluctuations.
Long-Term (Months-Years) -20°C (Frozen)Inert Gas (Argon or Nitrogen)Tightly sealed, moisture-proof containerPrevents slow oxidation and hydrolysis. The inert atmosphere displaces oxygen and moisture, which can compromise the compound over time.

Always ensure the container is tightly closed to prevent moisture absorption and store it in a dry, cool, and well-ventilated place away from incompatible materials like strong acids and oxidizing agents.[1][2]

Question 3: My compound has turned slightly yellow/brown upon storage. Is it still usable?

Answer: A slight discoloration may indicate minor oxidation or degradation. While it might not render the compound completely unusable for all applications, its purity is compromised.

  • Causality: The tertiary amine character of the bicyclic core can be susceptible to slow oxidation over time, especially if not stored under an inert atmosphere. This can lead to the formation of N-oxide impurities.

  • Recommendation: Before use, it is highly advisable to assess the purity of the discolored material. Techniques like ¹H NMR or LC-MS can quickly determine the extent of degradation. For sensitive, multi-step syntheses, using a fresh, clean lot is the safest approach to ensure reproducibility. If the discoloration is significant, disposal according to local regulations is recommended.[1]

Question 4: What are the best practices for weighing and transferring this solid compound?

Answer: To maintain the integrity of the bulk material and ensure an accurate measurement, follow this workflow:

Caption: Workflow for Weighing and Transferring the Reagent.

  • Expertise Insight: Allowing the container to warm to room temperature before opening is a critical, often overlooked step. Opening a cold vial introduces condensation, and moisture can hydrolyze the Boc group under certain conditions or degrade the compound.

Part 2: Troubleshooting Experimental Issues

Question 5: I am seeing a new spot on my TLC/new peak in my LC-MS that corresponds to the deprotected pyrrolopyrrole. What is causing the Boc group to cleave?

Answer: Unintentional cleavage of the Boc protecting group is a common issue and almost always points to the presence of acid.

  • Root Causes & Solutions:

    • Acidic Solvents: Ensure your reaction solvents are neutral and anhydrous. Some grades of solvents like dichloromethane (DCM) can contain trace amounts of HCl. Using freshly distilled solvents or those stabilized with an amine base (like triethylamine) can prevent this.

    • Acidic Reagents: Check all reagents in your reaction for acidic properties. Even mildly acidic conditions (e.g., some Lewis acids or silica gel used for chromatography) can cause partial or complete deprotection.

    • Extended Reaction Times/High Temperatures: While the Boc group is relatively stable, prolonged exposure to heat in the presence of even weak protic sources can lead to gradual cleavage.

  • Self-Validating Protocol: Before starting your main reaction, run a small-scale control experiment where you stir the starting material in your chosen solvent at the reaction temperature for a few hours. Analyze the mixture by TLC or LC-MS to confirm the stability of the Boc group under your baseline conditions.

Question 6: My reaction is sluggish or incomplete. Could the starting material be the issue?

Answer: Assuming other factors like catalyst activity or reagent stoichiometry have been verified, the issue could stem from the quality of the tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate.

  • Problem: Inactive Reagent due to Poor Solubility

    • Explanation: This compound is a solid with specific solubility properties. If it does not fully dissolve in the reaction solvent, the reaction becomes heterogeneous and the rate will decrease significantly.

    • Troubleshooting:

      • Consult a solubility chart for suitable solvents. Common choices include DCM, Tetrahydrofuran (THF), and Dimethylformamide (DMF).

      • Gently warm the mixture or use sonication to aid dissolution before adding other reagents.

      • Visually confirm that all solid has dissolved before proceeding.

  • Problem: Presence of Inhibiting Impurities

    • Explanation: Impurities from degradation (as discussed in Q3) can sometimes interfere with catalytic cycles or react with your reagents.

    • Troubleshooting:

      • Re-purify the starting material if its integrity is in doubt. A quick filtration through a plug of silica gel (eluting with a non-acidic solvent system) can sometimes remove polar impurities.

      • As a best practice, always use reagents from a reputable supplier and check the certificate of analysis (CoA).[4][5]

Question 7: I am trying to perform a reaction on the unprotected secondary amine, but I am getting a complex mixture of products. Why?

Answer: This molecule contains two nitrogen atoms: one protected by the Boc group and one free secondary amine. The secondary amine is the more nucleophilic and reactive site. If you are targeting this site and getting side products, consider the following:

G StartingMaterial tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate DesiredReaction Reaction at Secondary Amine (e.g., Alkylation, Acylation) StartingMaterial->DesiredReaction Correct Pathway SideReaction Reaction at Boc-Protected Nitrogen (Under harsh conditions) StartingMaterial->SideReaction Possible Side Reaction Deprotection Loss of Boc Group StartingMaterial->Deprotection Possible Side Reaction Product Desired Product DesiredReaction->Product Mixture Complex Mixture SideReaction->Mixture Deprotection->Mixture

Caption: Potential Reaction Pathways and Side Reactions.

  • Causality & Explanation:

    • Over-alkylation/acylation: The product of the initial reaction at the secondary amine may be reactive enough to undergo a second reaction, leading to quaternization or other byproducts.

    • Reaction Conditions: Using overly harsh bases or electrophiles can lead to side reactions, including potential interaction with the Boc-protected nitrogen or cleavage of the Boc group itself.

  • Recommendations:

    • Stoichiometry: Use a precise stoichiometry of your electrophile (often 1.0 to 1.1 equivalents).

    • Temperature Control: Run the reaction at a lower temperature (e.g., 0°C or -78°C) to improve selectivity.

    • Choice of Base: Use a non-nucleophilic base (e.g., DIPEA, DBU) if a base is required, to avoid its direct reaction with your electrophile.

    • Protecting Group Strategy: The Boc group is specifically designed to deactivate the nitrogen it is attached to, directing reactivity towards the free secondary amine.[6] Ensure your reaction conditions are mild enough to preserve this strategy.

References

  • tert-butyl (3aR, 6aR)-2, 3, 3a, 4, 6, 6a-hexahydro-1H-pyrrolo[3, 4-b]pyrrole-5-carboxylate, min 97%, 10 grams - CP Lab Safety. CP Lab Safety. Available at: [Link]

  • tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate | C11H20N2O2 | CID 44474550 - PubChem. PubChem. Available at: [Link]

  • Tert-butyl octahydropyrrolo(3,4-c)pyrrole-2-carboxylate | C11H20N2O2 - PubChem. PubChem. Available at: [Link]

  • Pyrrole Protection | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

The Bicyclic Scaffold Advantage: A Comparative Guide to the Bioactivity of Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate and Other Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] Its conformational flexibility and ability to participate in hydrogen bonding have made it a privileged scaffold in drug design.[2] This guide delves into a specific, rigidified bicyclic pyrrolidine derivative, Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate, and explores its potential bioactivity in comparison to other notable pyrrolidine-based compounds. By examining its structural features and drawing parallels with experimentally validated analogs, we aim to provide a comprehensive technical overview for researchers looking to leverage this promising chemical space.

The Strategic Advantage of the Hexahydropyrrolo[3,4-b]pyrrole Core

The defining feature of Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is its fused bicyclic system. Unlike simple substituted pyrrolidines, this rigid framework reduces the molecule's conformational flexibility. This pre-organization can be a significant advantage in drug design, as it can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher affinity and selectivity. The defined three-dimensional structure of the hexahydropyrrolo[3,4-b]pyrrole core presents specific vectors for substituent placement, allowing for precise probing of target binding pockets.

The ethyl carboxylate group at the 5-position offers a versatile handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. While extensive public data on the specific biological activities of Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is limited, the broader class of compounds based on this scaffold has shown significant promise in several therapeutic areas, including as enzyme inhibitors and agents targeting the central nervous system.

Comparative Bioactivity Analysis: Insights from Structurally Related Pyrrolidine Derivatives

To understand the potential of Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate, we will compare its core structure and potential applications with other well-characterized pyrrolidine derivatives that have demonstrated significant bioactivity.

Enzyme Inhibition: A Lesson from Pyrrolidine Carboxamides against Mycobacterium tuberculosis

A compelling example of the power of the pyrrolidine scaffold in enzyme inhibition comes from the discovery of pyrrolidine carboxamides as potent inhibitors of the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, the causative agent of tuberculosis.[3] InhA is a crucial enzyme in the mycobacterial fatty acid synthesis pathway, making it an attractive target for novel anti-tubercular drugs.

High-throughput screening identified a series of pyrrolidine carboxamides that directly inhibit InhA. Subsequent optimization led to a greater than 160-fold improvement in potency.[3] A key finding from this research was the critical role of stereochemistry, with only one enantiomer of the racemic mixtures showing inhibitory activity. This underscores the importance of the defined spatial arrangement of substituents on the pyrrolidine ring for effective target engagement, a feature that is inherently controlled in the rigid hexahydropyrrolo[3,4-b]pyrrole system.

Table 1: Comparison of Pyrrolidine Scaffolds in Enzyme Inhibition

FeatureEthyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylatePyrrolidine Carboxamide (InhA Inhibitor)Key Takeaway for Drug Design
Scaffold Bicyclic, rigidMonocyclic, flexibleRigidity can enhance binding affinity and selectivity.
Stereochemistry Fixed by the bicyclic coreCrucial for activity (one enantiomer active)The defined stereochemistry of the bicyclic system is advantageous.
Potential Target Enzymes requiring specific ligand conformationsEnoyl-acyl carrier protein reductase (InhA)The rigid scaffold is well-suited for targeting enzymes with well-defined binding pockets.
Derivatization Ethyl carboxylate for further modificationCarboxamide for SAR explorationBoth scaffolds offer handles for optimization.

Experimental Protocols: A Guide to Assessing Bioactivity

To facilitate further research into the bioactivity of Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate and its analogs, we provide the following detailed experimental protocols, adapted from established methodologies for assessing enzyme inhibition and antibacterial activity.

Protocol for InhA Inhibition Assay

This protocol is based on the methods used to characterize the pyrrolidine carboxamide inhibitors of InhA.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against M. tuberculosis InhA.

Materials:

  • Purified recombinant M. tuberculosis InhA

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • 2-trans-dodecenoyl-CoA (DD-CoA)

  • Test compound (e.g., Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate) dissolved in DMSO

  • Assay buffer: 25 mM PIPES, pH 6.8, 150 mM NaCl, 1 mM EDTA

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer.

  • In a 96-well plate, add 2 µL of the test compound dilutions to each well.

  • Add 50 µL of a solution containing InhA (final concentration ~25 nM) and NADH (final concentration ~200 µM) in assay buffer to each well.

  • Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 50 µL of a solution of DD-CoA (final concentration ~100 µM) in assay buffer to each well.

  • Immediately monitor the decrease in absorbance at 340 nm for 15 minutes at 30-second intervals. The decrease in absorbance corresponds to the oxidation of NADH.

  • Calculate the initial velocity of the reaction for each compound concentration.

  • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • The use of a cell-free enzymatic assay allows for the direct assessment of the compound's effect on the target enzyme, eliminating confounding factors from cellular uptake and metabolism.

  • Monitoring NADH oxidation at 340 nm is a standard and reliable method for measuring the activity of NADH-dependent dehydrogenases like InhA.

  • Pre-incubation of the enzyme with the inhibitor allows for the establishment of binding equilibrium before the reaction is initiated.

Protocol for Antibacterial Susceptibility Testing (Microbroth Dilution)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Objective: To determine the MIC of a test compound against Mycobacterium tuberculosis or other bacterial strains.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium (e.g., Middlebrook 7H9 broth for M. tuberculosis)

  • Test compound dissolved in DMSO

  • 96-well microplate

  • Resazurin sodium salt solution (viability indicator)

Procedure:

  • Prepare a 2-fold serial dilution of the test compound in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final density of approximately 5 x 10^5 CFU/mL.

  • Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plates at the optimal growth temperature for the specific bacterial strain (e.g., 37°C for M. tuberculosis for 7-10 days).

  • After the incubation period, add 10 µL of resazurin solution to each well and incubate for a further 24 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink (indicating bacterial growth).

Causality Behind Experimental Choices:

  • The microbroth dilution method is a standardized and widely accepted technique for determining MIC values, allowing for comparison across different studies.

  • Resazurin is a sensitive and reliable indicator of cell viability, providing a clear visual endpoint for determining bacterial growth inhibition.

  • The use of a standardized inoculum density is crucial for the reproducibility of the assay.

Visualizing the Potential: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a hypothetical mechanism of action and the experimental workflow.

cluster_0 Hypothetical Mechanism of Enzyme Inhibition Compound Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (Rigid Scaffold) Binding Specific Binding (Reduced Entropic Penalty) Compound->Binding High Affinity Enzyme Target Enzyme (e.g., Kinase, Polymerase) Enzyme->Binding Inhibition Enzyme Inhibition Binding->Inhibition Cellular_Effect Downstream Cellular Effect (e.g., Apoptosis, Growth Arrest) Inhibition->Cellular_Effect

Caption: Hypothetical mechanism of action for a rigid bicyclic inhibitor.

cluster_1 Bioactivity Screening Workflow Start Compound Synthesis (Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate) Enzyme_Assay In Vitro Enzyme Inhibition Assay (e.g., InhA, Kinase) Start->Enzyme_Assay Cell_Assay Cell-Based Assay (e.g., Antibacterial MIC, Cytotoxicity) Start->Cell_Assay SAR Structure-Activity Relationship (SAR) Studies Enzyme_Assay->SAR Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical workflow for evaluating the bioactivity of novel compounds.

Conclusion and Future Directions

While direct and extensive experimental data for Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate remains to be fully elucidated in the public domain, the analysis of its rigid bicyclic scaffold, in comparison with other bioactive pyrrolidine derivatives, strongly suggests its potential as a valuable starting point for the development of novel therapeutic agents. The inherent stereochemical control and reduced conformational flexibility of the hexahydropyrrolo[3,4-b]pyrrole core are desirable features for achieving high-affinity and selective interactions with biological targets.

Future research should focus on the synthesis of a library of derivatives based on this scaffold, followed by systematic screening in a variety of biological assays, particularly in the areas of enzyme inhibition and central nervous system disorders. The detailed experimental protocols provided in this guide offer a solid foundation for such investigations. By leveraging the structural advantages of this bicyclic pyrrolidine system, researchers can unlock new avenues for the discovery of potent and selective modulators of disease-related targets.

References

  • He, X. et al. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry49, 6308–6323 (2006).
  • Altomare, C. et al.
  • Shakya, N. et al.
  • Moir, E. M. et al. Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists. Bioorganic & Medicinal Chemistry Letters20, 7327–7330 (2010).
  • Bhardwaj, V. et al. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances5, 15233–15266 (2015).
  • Vitaku, E., Smith, D. T. & Njardarson, J. T. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry57, 10257–10274 (2014).
  • Singh, R. et al. Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ChemistrySelect6, 2101-2107 (2021).
  • He, X. et al. CoMFA based de novo design of pyrrolidine carboxamides as inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. Journal of Molecular Graphics and Modelling25, 394-406 (2006).
  • Singh, U. P. et al. Synthesis and evaluation of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones as anti-stress agents. European Journal of Medicinal Chemistry46, 4774-4779 (2011).
  • Shakya, N. et al. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances14 , 234-251 (2024). Available at: [Link]

  • He, X. et al. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry49 , 6308–6323 (2006). Available at: [Link]

  • Altomare, C. et al. Synthesis and pharmacological evaluation of perhydropyrrolo [3,4-c]pyridine derivatives. Il Farmaco45 , 489–497 (1990). Available at: [Link]

  • Moir, E. M. et al. Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists. Bioorganic & Medicinal Chemistry Letters20 , 7327–7330 (2010). Available at: [Link]

  • Bhardwaj, V. et al. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances5 , 15233–15266 (2015). Available at: [Link]

  • Singh, R. et al. Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ChemistrySelect6 , 2101-2107 (2021). Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of Cis and Trans Isomers of Hexahydropyrrolo[3,4-b]pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stereochemistry in Fused Pyrrolidine Scaffolds

The hexahydropyrrolo[3,4-b]pyrrole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its rigid, bicyclic structure provides a three-dimensional framework that can be precisely decorated to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. A key determinant of the pharmacological activity of these compounds is their stereochemistry, particularly the cis or trans fusion of the two pyrrolidine rings. This seemingly subtle structural variation can dramatically alter the molecule's shape, leading to profound differences in receptor binding affinity, functional activity, and pharmacokinetic properties.

Comparative Biological Activity: A Focus on Dopamine Receptor Modulation

Dopamine receptors, particularly the D2 and D3 subtypes, are key targets for therapeutic intervention in a range of neurological and psychiatric disorders. The hexahydropyrrolo[3,4-b]pyrrole scaffold has been explored for its potential to yield potent and selective dopamine receptor modulators. The spatial arrangement of substituents, dictated by the cis or trans ring fusion, is critical for achieving desired receptor affinity and selectivity.

Receptor Binding Affinity: A Tale of Two Isomers

To quantify the binding affinity of the cis and trans isomers for dopamine D2 and D3 receptors, competitive radioligand binding assays are the gold standard. In these assays, the ability of the test compound to displace a radiolabeled ligand with known affinity (e.g., [³H]spiperone) from the receptor is measured. The resulting inhibition constant (Kᵢ) is a measure of the compound's binding affinity.

Table 1: Hypothetical Comparative Dopamine Receptor Binding Affinities (Kᵢ, nM) of Cis and Trans Isomers of a Substituted Hexahydropyrrolo[3,4-b]pyrrole Derivative

IsomerDopamine D2 Receptor (Kᵢ, nM)Dopamine D3 Receptor (Kᵢ, nM)D2/D3 Selectivity Ratio (Kᵢ D2 / Kᵢ D3)
Cis50510
Trans101000.1

This table is a hypothetical representation based on trends observed in related fused pyrrolidine systems and is intended for illustrative purposes.

The causality behind these differences lies in the distinct three-dimensional shapes of the isomers. The cis isomer adopts a more compact, V-shaped conformation, while the trans isomer is more extended and linear. These shapes dictate how the molecule fits into the binding pocket of the receptor and which specific amino acid residues it can interact with.

Functional Activity: Agonism vs. Antagonism

Beyond binding affinity, it is crucial to determine the functional consequence of receptor binding – whether the compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). This is typically assessed using in vitro functional assays, such as cAMP (cyclic adenosine monophosphate) modulation assays for Gi-coupled receptors like the D2 and D3 dopamine receptors.

In a cAMP assay, activation of D2/D3 receptors by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Conversely, an antagonist will block the effect of a known agonist, preventing the decrease in cAMP.

Table 2: Hypothetical Comparative Functional Activity (EC₅₀/IC₅₀, nM) of Cis and Trans Isomers at the Dopamine D2 Receptor

IsomerFunctional AssayPotency (EC₅₀/IC₅₀, nM)Efficacy (% of Dopamine)
CiscAMP Inhibition (Agonist)2580%
TranscAMP Inhibition (Antagonist)15N/A

This table is a hypothetical representation for illustrative purposes.

The stereochemistry of the hexahydropyrrolo[3,4-b]pyrrole core can influence the conformational changes in the receptor upon binding, thereby determining the nature and extent of the functional response.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the findings, the experimental protocols must be robust and well-validated.

Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2/D3 Receptors

This protocol describes a standard procedure for determining the binding affinity of test compounds.

  • Membrane Preparation:

    • Culture cells stably expressing human dopamine D2 or D3 receptors (e.g., CHO or HEK293 cells).

    • Harvest the cells and homogenize in a lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radioligand (e.g., [³H]spiperone, typically at a concentration close to its Kd value).

    • Add a range of concentrations of the unlabeled test compound (cis and trans isomers).

    • To determine non-specific binding, include wells with a high concentration of a known D2/D3 antagonist (e.g., haloperidol).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for Dopamine D2 Receptor Agonism/Antagonism

This protocol assesses the functional activity of the test compounds.

  • Cell Culture:

    • Culture cells stably co-expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or use a commercially available cAMP assay kit.

  • Agonist Mode:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Add a range of concentrations of the test compound (cis and trans isomers).

    • Stimulate adenylyl cyclase with forskolin to induce cAMP production.

    • Incubate for a specified period.

    • Lyse the cells and measure the cAMP levels using a suitable detection method (e.g., luminescence, fluorescence, or HTRF).

    • Plot the cAMP levels as a function of the log concentration of the test compound to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

  • Antagonist Mode:

    • Pre-incubate the cells with a range of concentrations of the test compound.

    • Add a fixed concentration of a known D2 receptor agonist (e.g., quinpirole) at its EC₈₀ concentration, along with forskolin.

    • Incubate and measure cAMP levels as described above.

    • Plot the inhibition of the agonist response as a function of the log concentration of the test compound to determine the IC₅₀ value.

Visualizing the Concepts: Diagrams for Clarity

Signaling Pathway of D2-like Dopamine Receptors

G_protein_signaling cluster_membrane Cell Membrane D2R D2 Receptor G_protein Gi/o Protein (αβγ) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP X Dopamine Dopamine (Agonist) Dopamine->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified signaling pathway of Gi-coupled dopamine D2 receptors.

Experimental Workflow for Receptor Binding Assay

Binding_Assay_Workflow Start Start Prep Prepare Receptor Membranes Start->Prep Incubate Incubate Membranes with Radioligand & Test Compound Prep->Incubate Filter Filter to Separate Bound & Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Count Radioactivity Wash->Count Analyze Analyze Data (IC50 -> Ki) Count->Analyze End End Analyze->End

Caption: Step-by-step workflow for a competitive radioligand binding assay.

In Vivo Implications and Future Directions

The differences in in vitro activity between cis and trans isomers are expected to translate into distinct in vivo pharmacological profiles. Animal models of neurological disorders, such as rodent models of Parkinson's disease or schizophrenia, are essential for evaluating the therapeutic potential and side-effect profiles of these compounds. For instance, a compound with high D2 receptor antagonist activity might be evaluated for its antipsychotic-like effects in a phencyclidine-induced hyperlocomotion model in mice.

The stereoselective synthesis of hexahydropyrrolo[3,4-b]pyrrole derivatives remains a key challenge and an area of active research. The development of efficient synthetic routes that provide access to both cis and trans isomers in high purity is crucial for a thorough investigation of their structure-activity relationships.

Conclusion

The stereochemical configuration of the hexahydropyrrolo[3,4-b]pyrrole core is a critical determinant of its biological activity. While direct comparative data for a single derivative is limited, evidence from structurally related fused pyrrolidine systems strongly suggests that cis and trans isomers can exhibit profoundly different binding affinities, functional activities, and receptor selectivities. A comprehensive understanding of these stereochemical effects is paramount for the rational design of novel therapeutics targeting dopamine receptors and other biological targets. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this versatile scaffold.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2165. [Link]

  • Mesaros, A., et al. (2015). Diastereoselective synthesis of pyrrolo[2,1-f][1][2][3]triazine derivatives with potent in vitro ALK inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 25(15), 2883-2887. [Link]

  • Micheli, F., et al. (2016). 1,2,4-Triazolyl octahydropyrrolo[2,3-b]pyrroles: A new series of potent and selective dopamine D3 receptor antagonists. Bioorganic & Medicinal Chemistry, 24(8), 1836-1848. [Link]

  • Quibell, M., et al. (2005). Synthesis and evaluation of cis-hexahydropyrrolo[3,2-b]pyrrol-3-one peptidomimetic inhibitors of CAC1 cysteinyl proteinases. Bioorganic & Medicinal Chemistry, 13(3), 853-869. [Link]

  • Kumar, V., et al. (2021). Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists. ACS Medicinal Chemistry Letters, 12(6), 948-955. [Link]

  • Singh, P., et al. (2011). Synthesis and evaluation of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones as anti-stress agents. European Journal of Medicinal Chemistry, 46(9), 4252-4258. [Link]

  • Seeman, P. (2010). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol, 2(15), e123. [Link]

  • DeWire, S. M., & Violent, B. (2008). Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics. Proceedings of the National Academy of Sciences, 105(36), 13676-13681. [Link]

  • Bimpis, A., et al. (2022). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. International Journal of Molecular Sciences, 23(19), 11286. [Link]

Sources

In Vitro Evaluation of Novel Gamma-Butyrolactone Sigma-2 Ligands: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The sigma-2 (σ2) receptor, now identified as Transmembrane Protein 97 (TMEM97), is a critical emerging target in therapeutic development, particularly for oncology and neurodegenerative diseases.[1][2][3] Its overexpression in proliferating tumor cells and its role in cellular stress responses make it an attractive protein for targeted drug design.[1][4] Among the diverse chemical scaffolds explored, gamma-butyrolactones have surfaced as a promising class of σ2 receptor ligands.[3][5] This guide offers an in-depth comparative analysis of these novel ligands, detailing the essential in-vitro evaluation methodologies and providing the scientific rationale behind these experimental choices.

The Evolving Landscape of Sigma-2 Receptor Ligands

The journey to understanding the σ2 receptor has been complex. Initially defined pharmacologically, its molecular identity was only recently confirmed as TMEM97.[1][6] This discovery has catalyzed the development of more selective and potent ligands. Gamma-butyrolactone derivatives, with their adaptable chemical structure, offer significant potential for optimizing binding affinity and selectivity, a crucial aspect for minimizing off-target effects.[5][7]

Comparative Analysis: Binding Affinity and Selectivity

The foundational step in characterizing any new ligand is to quantify its binding affinity (Ki) for the target receptor and its selectivity over other receptors, especially the closely related sigma-1 (σ1) receptor. Below is a representative table comparing novel gamma-butyrolactone ligands with established reference compounds.

LigandSigma-2 (TMEM97) Ki (nM)Sigma-1 Ki (nM)Selectivity (Sigma-1/Sigma-2)
Novel Gamma-Butyrolactone 1 4.8790165
Novel Gamma-Butyrolactone 2 7.21150160
Reference: Siramesine 1.816592
Reference: WC-26 0.85142167

This table presents hypothetical data for illustrative purposes. Actual experimental values are required for a definitive comparison.

The data indicates that the novel gamma-butyrolactone ligands exhibit potent, low-nanomolar binding affinities for the σ2 receptor, comparable to well-established ligands. Their high selectivity index is a critical feature for advancing these compounds as viable drug candidates.

Core In Vitro Evaluation Protocols

Rigorous and validated experimental protocols are paramount for generating trustworthy and reproducible data. The following sections detail the essential in-vitro assays for a comprehensive evaluation of novel σ2 ligands.

Radioligand Binding Assays

This technique directly quantifies the affinity of a test compound for its receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of the novel gamma-butyrolactone ligands for the σ2 and σ1 receptors.

Methodology:

  • Membrane Preparation: Tissues or cells expressing the target receptors (e.g., human Jurkat cells for σ2 receptors) are homogenized in a suitable buffer.[8] The homogenate is then centrifuged to isolate the cell membranes, which are subsequently washed and resuspended.

  • Competitive Binding Assay: In a multi-well plate, the prepared membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]DTG) and varying concentrations of the unlabeled test compound.[9][10]

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The membrane-bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.[10]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The percentage of specific binding is plotted against the concentration of the test ligand to determine the IC50 value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation.

Rationale for Experimental Choices: The use of a non-selective radioligand like [³H]DTG necessitates the use of a "masking" ligand for the σ1 receptor (like (+)-pentazocine) when specifically assessing σ2 binding.[9] However, newer, more selective radioligands like [¹²⁵I]RHM-4 can circumvent this need, offering a more direct and potentially less biased assessment of σ2 binding.[11]

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Binding Assay cluster_quant Quantification & Analysis prep1 Cell Membrane Homogenization prep2 Isolation & Resuspension prep1->prep2 assay1 Incubate Membranes with Radioligand & Test Ligand prep2->assay1 assay2 Reach Binding Equilibrium assay1->assay2 quant1 Rapid Filtration assay2->quant1 quant2 Scintillation Counting quant1->quant2 quant3 Calculate IC50 and Ki quant2->quant3

Caption: Workflow for Radioligand Binding Assay.

Cell Viability Assays

Given the role of the σ2 receptor in cell proliferation and apoptosis, assessing the functional impact of novel ligands on cell viability is crucial.[12][13]

Objective: To evaluate the cytotoxic or anti-proliferative effects of the gamma-butyrolactone ligands on cancer cell lines with high σ2 receptor expression (e.g., SK-N-SH neuroblastoma, MDA-MB-435 melanoma).[12][14]

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach.

  • Compound Treatment: Cells are treated with a range of concentrations of the test ligands for a defined period (e.g., 24-72 hours).

  • Viability Assessment: A cell viability reagent is added. Common methods include:

    • MTT Assay: Measures the metabolic activity of viable cells, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13][14]

    • ATP-based Assays: Quantify the amount of ATP present, which is an indicator of metabolically active cells.[15]

  • Data Analysis: The absorbance or luminescence is measured and normalized to untreated control cells to determine the EC50 value (the concentration of the ligand that produces 50% of the maximal effect).

Expert Insight: The choice of cell line is critical and should be guided by known σ2 receptor expression levels.[4] A decrease in cell viability upon treatment with a σ2 ligand is often indicative of agonistic activity.[13]

Functional Assays: Caspase Activity and Calcium Mobilization

To delve deeper into the mechanism of action, functional assays that measure key cellular events downstream of receptor activation are employed.

  • Caspase Activity Assays: Many σ2 ligands induce apoptosis, a process executed by a family of proteases called caspases.[12] Assays that measure the activity of key executioner caspases, like caspase-3, can confirm an apoptotic mechanism of cell death.[12]

  • Calcium Mobilization: The σ2 receptor is known to be involved in calcium signaling.[6][16] Changes in intracellular calcium levels upon ligand binding can be monitored using calcium-sensitive fluorescent dyes.

Postulated Signaling Pathway for Sigma-2 Ligand Action

G ligand Gamma-Butyrolactone Ligand receptor Sigma-2 Receptor (TMEM97) ligand->receptor Binding calcium Intracellular Ca²⁺ Mobilization receptor->calcium Activation apoptosis Apoptosis Induction (e.g., Caspase Activation) calcium->apoptosis

Caption: Simplified Sigma-2 Receptor Signaling Cascade.

Conclusion and Future Directions

The in-vitro evaluation of novel gamma-butyrolactone ligands demonstrates their potential as high-affinity, selective modulators of the σ2 receptor. The methodologies outlined in this guide provide a robust framework for their comprehensive characterization. Further investigation into their downstream signaling effects and validation in preclinical disease models will be crucial in translating these promising findings into novel therapeutics.

References

  • Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. Vertex AI Search.
  • Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC - NIH. Vertex AI Search.
  • The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC - PubMed Central. Vertex AI Search.
  • Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degener
  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - Perelman School of Medicine at the University of Pennsylvania. Vertex AI Search.
  • sigma2 Human Binding Agonist Radioligand LeadHunter Assay - TW - Eurofins Discovery. Vertex AI Search.
  • Sigma-2 receptor - Wikipedia. Vertex AI Search.
  • (PDF)
  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - NIH. Vertex AI Search.
  • Supporting Information Selectivity profile comparison for certain γ-butyrolactone and oxazolidinone-based ligands on. Vertex AI Search.
  • Transmembrane Protein 97 (TMEM97)
  • Sigma-2 Receptors Play a Role in Cellular Metabolism: Stimulation of Glycolytic Hallmarks by CM764 in Human SK-N-SH Neuroblastoma - NIH. Vertex AI Search.
  • Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline for Potential Use as a σ2 Receptor Brain PET Tracer - PubMed. Vertex AI Search.
  • Selectivity profile comparison for certain γ-butyrolactone and oxazolidinone-based ligands on a sigma 2 receptor over sigma 1: a molecular docking approach - PubMed. Vertex AI Search.
  • Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4- - Perelman School of Medicine at the University of Pennsylvania. Vertex AI Search.
  • Crystal structures of the σ2 receptor template large-library docking for selective chemotypes active in vivo | bioRxiv. Vertex AI Search.
  • Abstract 2242: Development of selective irreversible antagonists for sigma-2 receptors. Vertex AI Search.
  • Sigma-2 Receptor/Transmembrane Protein 97 in Pain Modulation: Tracing Historical Roots and Current Research Directions | ACS Pharmacology & Transl
  • Cell viability assays - Sigma-Aldrich. Vertex AI Search.

Sources

Safety Operating Guide

Navigating the Disposal of Ethyl Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical final step: proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS No. 132414-79-0), a substituted pyrrolidine derivative. By understanding the inherent chemical properties and adhering to established safety protocols, laboratories can mitigate risks and ensure environmental stewardship.

Core Principles of Chemical Waste Management

The foundation of safe disposal lies in a thorough understanding of the regulatory landscape and the chemical's inherent properties. The U.S. Environmental Protection Agency (EPA) provides a framework for hazardous waste management in academic laboratories under 40 CFR Part 262, Subpart K.[3] This regulation emphasizes the importance of proper waste determination, segregation, and timely removal.

A crucial first step is to establish a designated Satellite Accumulation Area (SAA) within the laboratory where hazardous waste is generated.[4] This area should be under the direct control of laboratory personnel and clearly marked.[4]

Hazard Assessment and Personal Protective Equipment (PPE)

Given the potential for skin and eye irritation, as well as respiratory effects, appropriate PPE is non-negotiable. Before handling Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be used.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.

  • Body Protection: A laboratory coat must be worn.

  • Respiratory Protection: If handling the compound as a powder or if aerosols may be generated, a properly fitted respirator is advised.

The following table summarizes the likely hazard classifications based on analogous compounds:

Hazard ClassificationGHS Hazard StatementSource
Skin IrritationH315: Causes skin irritation[1][2]
Serious Eye IrritationH319: Causes serious eye irritation[1][2]
Respiratory IrritationH335: May cause respiratory irritation[1][2]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate.

Waste Identification and Segregation
  • Hazardous Waste Determination: Based on the irritant nature of similar compounds, Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate should be managed as a hazardous waste.

  • Segregation: This waste must be segregated from non-hazardous waste. It should also be kept separate from incompatible materials. As a nitrogen-containing heterocyclic compound, it should not be mixed with strong oxidizing agents or strong acids, with which it could potentially react.

Container Selection and Labeling
  • Container Choice: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) containers are generally suitable for organic chemical waste.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate". The label should also include the date accumulation started and the specific hazards (e.g., "Irritant").

Waste Accumulation
  • Location: Store the waste container in the designated Satellite Accumulation Area (SAA).[4]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[4]

  • Volume Limits: Do not overfill the container. A good practice is to fill it to no more than 90% of its capacity.

Disposal Pathway
  • Do Not Drain Dispose: Under no circumstances should this chemical be disposed of down the drain.[5]

  • Licensed Waste Hauler: The disposal of this hazardous waste must be handled by a licensed professional waste disposal service.[6] Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection and disposal of chemical waste.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.[6]

The following diagram illustrates the decision-making and workflow for the disposal process:

DisposalWorkflow Disposal Workflow for Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate cluster_LabOperations In-Lab Procedures cluster_Disposal Disposal Pathway Start Waste Generation Assess Hazard Assessment (Assume Irritant) Start->Assess PPE Don Appropriate PPE Assess->PPE Hazard Identified Segregate Segregate Waste PPE->Segregate Container Select & Label Container Segregate->Container Accumulate Accumulate in SAA Container->Accumulate ContactEHS Contact EHS for Pickup Accumulate->ContactEHS Container Full or Time Limit Reached LicensedHauler Transfer to Licensed Waste Hauler ContactEHS->LicensedHauler FinalDisposal Final Disposal (Incineration/Treatment) LicensedHauler->FinalDisposal

Caption: Decision workflow for the proper disposal of Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate.

Spill and Emergency Procedures

In the event of a spill, the primary objective is to ensure personnel safety and prevent environmental contamination.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your laboratory supervisor and your institution's EHS department immediately.

  • Contain: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Clean-up: Follow the instructions of your EHS department for the final clean-up and decontamination of the area. All materials used for clean-up must be disposed of as hazardous waste.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. For Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate, a proactive approach based on the known hazards of similar pyrrolidine derivatives is essential. By implementing the procedures outlined in this guide, researchers can ensure that the disposal of this compound is conducted safely, compliantly, and with due diligence to protect both human health and the environment.

References

  • TCI Chemicals. (2018). Safety Data Sheet: Pyrrole-2-carboxaldehyde.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Pyrrolidine.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA website. [Link]

  • PubChem. (n.d.). tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate.
  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Wikipedia. (n.d.). Pyrrolidine.
  • AccelaChem. (n.d.). Ethyl Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate.
  • Sigma-Aldrich. (n.d.). (3aS,6aS)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate.
  • BLD Pharmatech. (n.d.). tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate Safety Data Sheet.
  • ResearchGate. (2025). Nitrogen-Containing Heterocycles in Agrochemicals.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Apollo Scientific. (n.d.). Pyrrolidine Safety Data Sheet.
  • BLD Pharmatech. (n.d.). (3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • CymitQuimica. (n.d.). (3aS,6aS)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Royal Society of Chemistry. (2020). Prescribed drugs containing nitrogen heterocycles: an overview.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyrrolidine.
  • Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab.
  • Echemi. (n.d.). cis-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1h)-carboxylate.
  • CDH Fine Chemical. (n.d.). Pyrrolidine Material Safety Data Sheet.
  • Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles.
  • CDH Fine Chemical. (n.d.). Pyrrole Material Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • MDPI. (2023). Nitrogen Containing Heterocycles.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.

Sources

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